molecular formula C16H17NO2 B336646 N-(2-ethylphenyl)-2-methoxybenzamide

N-(2-ethylphenyl)-2-methoxybenzamide

Katalognummer: B336646
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: KLXCQMQCVREEMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethylphenyl)-2-methoxybenzamide is a chemical compound of interest in various research fields, particularly as a structural analog of other bioactive benzamide derivatives. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Benzamide compounds are a significant class of molecules in pharmacological research. For instance, the well-known drug metoclopramide, which shares the 2-methoxybenzamide core structure, is a dopamine D2 receptor antagonist used to enhance gastrointestinal motility and as an antiemetic . This suggests that structural analogs like N-(2-ethylphenyl)-2-methoxybenzamide may hold value in neuroscience and neuropharmacology studies focused on dopamine receptor interactions and their downstream effects. The compound's structure, featuring methoxy and ethylphenyl substituents, makes it a potential intermediate or building block in organic synthesis and medicinal chemistry research. Researchers may employ it in the design and development of novel ligands for receptor mapping or as a precursor for more complex molecules. This product is strictly for use in a controlled laboratory setting by qualified professionals. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C16H17NO2

Molekulargewicht

255.31 g/mol

IUPAC-Name

N-(2-ethylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-3-12-8-4-6-10-14(12)17-16(18)13-9-5-7-11-15(13)19-2/h4-11H,3H2,1-2H3,(H,17,18)

InChI-Schlüssel

KLXCQMQCVREEMD-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC

Kanonische SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of N-(2-ethylphenyl)-2-methoxybenzamide as a Hedgehog Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

For internal research and drug development purposes only.

Abstract

N-(2-ethylphenyl)-2-methoxybenzamide is a novel small molecule belonging to the benzamide class of compounds. While direct studies on this specific molecule are not yet prevalent in published literature, its core structure, 2-methoxybenzamide, is the foundation for a series of potent inhibitors of the Hedgehog (Hh) signaling pathway.[1][2][3][4] This guide synthesizes the current understanding of 2-methoxybenzamide derivatives to propose a detailed mechanism of action for N-(2-ethylphenyl)-2-methoxybenzamide as a Smoothened (Smo) antagonist. We will delve into the intricacies of the Hedgehog pathway, the molecular interactions of similar compounds, and provide a comprehensive set of experimental protocols to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound class.

Introduction: The Therapeutic Potential of Hedgehog Pathway Modulation

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][3] Its aberrant activation has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer.[1][3] This makes the Hh pathway a prime target for therapeutic intervention. The transmembrane protein Smoothened (Smo) is a key transducer in this pathway, and its inhibition has been a successful strategy in the development of anticancer agents.[1][2][3]

The 2-methoxybenzamide scaffold has emerged as a promising pharmacophore for the development of novel Hh pathway inhibitors.[1][2][3][4] Extensive research on derivatives of this scaffold has demonstrated their ability to potently and selectively inhibit the Hh pathway by directly targeting the Smoothened receptor.[1][2][3] Based on this compelling evidence, this guide posits that N-(2-ethylphenyl)-2-methoxybenzamide likely shares this mechanism of action.

The Canonical Hedgehog Signaling Pathway: A Detailed Overview

Understanding the mechanism of action of N-(2-ethylphenyl)-2-methoxybenzamide necessitates a thorough comprehension of the Hedgehog signaling pathway.

In the 'OFF' state (absence of Hh ligand):

  • The twelve-pass transmembrane protein Patched (Ptch) resides in the primary cilium and actively inhibits the seven-pass transmembrane protein Smoothened (Smo).

  • This inhibition prevents Smo from accumulating in the primary cilium.

  • The glioma-associated (Gli) family of transcription factors (Gli1, Gli2, and Gli3) are sequestered in the cytoplasm by a protein complex including Suppressor of fused (Sufu).

  • Within this complex, Gli proteins are phosphorylated, leading to their proteolytic cleavage into repressor forms (GliR).

  • GliR translocates to the nucleus and represses the transcription of Hh target genes.

In the 'ON' state (presence of Hh ligand):

  • Hedgehog ligands (e.g., Sonic hedgehog, Shh) bind to and inactivate Ptch.

  • The inactivation of Ptch alleviates its inhibition of Smo.

  • Smo then translocates to and accumulates in the primary cilium.[1][3]

  • This ciliary accumulation of Smo initiates a downstream signaling cascade that disrupts the Sufu-Gli complex.

  • Full-length, activator forms of Gli (GliA) are released and translocate to the nucleus.

  • GliA activates the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.

Caption: Canonical Hedgehog Signaling Pathway States.

Proposed Mechanism of Action: N-(2-ethylphenyl)-2-methoxybenzamide as a Smoothened Antagonist

Based on the activity of related 2-methoxybenzamide derivatives, we propose that N-(2-ethylphenyl)-2-methoxybenzamide functions as a direct antagonist of the Smoothened receptor.[1][2][3]

The key steps in this proposed mechanism are:

  • Direct Binding to Smoothened: N-(2-ethylphenyl)-2-methoxybenzamide is predicted to bind to a pocket within the seven-transmembrane domain of the Smoothened receptor. This binding is likely facilitated by hydrogen bonds and hydrophobic interactions, with the 2-methoxybenzamide scaffold playing a crucial role in anchoring the molecule.[3]

  • Inhibition of Conformational Change: The binding of the compound is hypothesized to lock Smo in an inactive conformation, preventing the conformational changes necessary for its activation and subsequent translocation.

  • Blockade of Ciliary Translocation: By keeping Smo in an inactive state, N-(2-ethylphenyl)-2-methoxybenzamide prevents its accumulation in the primary cilium, a critical step for downstream signal transduction.[1][3]

  • Suppression of Downstream Signaling: The absence of active Smo in the primary cilium leads to the continued sequestration and processing of Gli transcription factors into their repressor forms.

  • Inhibition of Hh Target Gene Expression: The net result is the repression of Hh target gene transcription, leading to the inhibition of cell proliferation and survival in Hh-driven cancers.

MOA Compound N-(2-ethylphenyl)- 2-methoxybenzamide Smo Smoothened (Smo) Receptor Compound->Smo Binds to Compound->Smo Inhibits Cilium Primary Cilium Smo->Cilium Translocation Gli_A Gli (Activator) Formation Cilium->Gli_A Signal Transduction Target_Genes Hh Target Gene Expression Gli_A->Target_Genes Cell_Proliferation Tumor Cell Proliferation Target_Genes->Cell_Proliferation

Caption: Proposed Mechanism of Action of N-(2-ethylphenyl)-2-methoxybenzamide.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesis that N-(2-ethylphenyl)-2-methoxybenzamide acts as a Smoothened antagonist, a series of well-defined experiments are required.

Gli-Luciferase Reporter Assay

This assay is a primary screen to determine if a compound inhibits the Hh pathway downstream of Smo.

Principle: A cell line is engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Inhibition of the Hh pathway will result in a decrease in luciferase activity.

Step-by-Step Protocol:

  • Cell Culture: Culture Shh-light II cells (or a similar Gli-reporter cell line) in appropriate growth medium.

  • Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(2-ethylphenyl)-2-methoxybenzamide (e.g., from 1 nM to 10 µM). Add the compound dilutions to the cells. Include a known Smo antagonist (e.g., Vismodegib) as a positive control and DMSO as a vehicle control.

  • Pathway Activation: Induce Hh pathway activation by adding a conditioned medium containing a Sonic hedgehog (Shh) ligand or a Smo agonist (e.g., SAG).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the compound concentration and determine the IC50 value.

Smoothened Ciliary Translocation Assay

This imaging-based assay directly visualizes the effect of the compound on Smo trafficking.

Principle: In response to Hh pathway activation, Smo translocates to the primary cilium. A Smo antagonist will prevent this translocation.

Step-by-Step Protocol:

  • Cell Culture: Culture NIH/3T3 cells or another suitable cell line that forms primary cilia.

  • Transfection (if necessary): If not using a stable cell line, transiently transfect the cells with a plasmid encoding a fluorescently tagged Smo construct (e.g., Smo-GFP).

  • Seeding: Seed the cells on glass coverslips in a 24-well plate and grow to confluence. Induce ciliogenesis by serum starvation for 24 hours.

  • Compound Treatment: Treat the cells with N-(2-ethylphenyl)-2-methoxybenzamide at various concentrations for 2-4 hours. Include a positive control (e.g., Cyclopamine) and a vehicle control.

  • Pathway Activation: Add a Smo agonist (e.g., SAG) to stimulate Smo translocation and incubate for another 2-4 hours.

  • Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for the primary cilium using an antibody against a ciliary marker (e.g., acetylated α-tubulin). Stain the nuclei with DAPI.

  • Imaging: Acquire images using a high-resolution fluorescence microscope.

  • Quantification: Quantify the percentage of cilia that show Smo-GFP accumulation in each treatment condition.

In Vitro Anti-proliferative Activity Assay

This assay assesses the functional consequence of Hh pathway inhibition on cancer cell growth.

Principle: Cancer cell lines with aberrant Hh signaling are dependent on this pathway for their proliferation. Inhibition of the pathway will lead to reduced cell viability.

Step-by-Step Protocol:

  • Cell Culture: Culture a Hh-dependent cancer cell line (e.g., Daoy medulloblastoma cells) and a Hh-independent cell line (as a negative control).

  • Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(2-ethylphenyl)-2-methoxybenzamide.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Caption: Workflow for Validating the Mechanism of Action.

Data Summary and Interpretation

The following table provides a template for summarizing the expected outcomes that would support the proposed mechanism of action.

AssayExpected Outcome with N-(2-ethylphenyl)-2-methoxybenzamideInterpretation
Gli-Luciferase Reporter Assay Dose-dependent decrease in luciferase activity (low nM to µM IC50)Indicates inhibition of the Hh signaling pathway.
Smo Ciliary Translocation Assay Inhibition of SAG-induced Smo accumulation in the primary ciliumDemonstrates direct or indirect interference with Smo function.
In Vitro Anti-proliferative Assay Selective growth inhibition of Hh-dependent cancer cell linesConfirms the functional anti-cancer effect is mediated through Hh pathway inhibition.

Conclusion and Future Directions

The structural similarity of N-(2-ethylphenyl)-2-methoxybenzamide to known Smoothened antagonists strongly suggests its mechanism of action involves the inhibition of the Hedgehog signaling pathway. The experimental framework provided in this guide offers a clear path to validate this hypothesis and characterize its potency and selectivity.

Future research should focus on:

  • Direct Binding Assays: Utilizing techniques such as surface plasmon resonance (SPR) or radioligand binding assays to confirm direct interaction with the Smoothened receptor.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of N-(2-ethylphenyl)-2-methoxybenzamide in animal models of Hh-driven cancers.

  • Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-(2-ethylphenyl)-2-methoxybenzamide to optimize its potency, selectivity, and pharmacokinetic properties.

By systematically addressing these research questions, the full therapeutic potential of N-(2-ethylphenyl)-2-methoxybenzamide as a novel anticancer agent can be elucidated.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link][1][2][3]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC. National Center for Biotechnology Information. [Link][1][2][3]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - Semantic Scholar. Semantic Scholar. [Link][1][3]

Sources

The Evolving Landscape of N-(2-ethylphenyl)-2-methoxybenzamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its ability to form key hydrogen bond interactions and its synthetic tractability make it a privileged scaffold in the design of novel therapeutics. Within this broad class, N-(2-ethylphenyl)-2-methoxybenzamide and its derivatives represent a burgeoning area of research, demonstrating a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the known derivatives of this core structure, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to access these molecules, their biological targets and activities, and the critical structure-activity relationships that govern their therapeutic potential.

The Core Moiety: N-(2-ethylphenyl)-2-methoxybenzamide

The parent compound, N-(2-ethylphenyl)-2-methoxybenzamide, serves as a crucial starting point for the design of novel derivatives. The 2-methoxy group on the benzoyl ring and the 2-ethyl group on the aniline ring are key structural features that influence the molecule's conformation and interactions with biological targets. Understanding the steric and electronic effects of these substituents is paramount in predicting the pharmacological outcomes of further derivatization.

Synthetic Pathways to Novel Derivatives

The synthesis of N-(2-ethylphenyl)-2-methoxybenzamide derivatives typically follows a convergent strategy, involving the coupling of a substituted 2-methoxybenzoic acid with a corresponding substituted 2-ethylaniline. The choice of coupling reagent and reaction conditions is critical to ensure high yields and purity.

General Experimental Protocol: Amide Bond Formation

A common and effective method for the synthesis of these derivatives involves the activation of the carboxylic acid moiety of a substituted 2-methoxybenzoic acid, followed by nucleophilic attack by the amino group of a substituted 2-ethylaniline.

Step-by-Step Methodology:

  • Acid Chloride Formation: The substituted 2-methoxybenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent like toluene or dichloromethane (DCM). This reaction is typically performed at elevated temperatures to drive the formation of the corresponding acyl chloride.

  • Amide Coupling: The resulting acyl chloride is then reacted with the desired substituted 2-ethylaniline in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. This step is usually carried out at room temperature.

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The crude product is subsequently purified by techniques such as recrystallization or column chromatography to yield the desired N-(2-ethylphenyl)-2-methoxybenzamide derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 2-Methoxybenzoic_Acid_Derivative Substituted 2-Methoxybenzoic Acid Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl₂) 2-Methoxybenzoic_Acid_Derivative->Acid_Chloride_Formation 2-Ethylaniline_Derivative Substituted 2-Ethylaniline Amide_Coupling Amide Coupling (Base, e.g., TEA) 2-Ethylaniline_Derivative->Amide_Coupling Acid_Chloride_Formation->Amide_Coupling Workup Aqueous Work-up Amide_Coupling->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product N-(2-ethylphenyl)-2- methoxybenzamide Derivative Purification->Final_Product

General Synthetic Workflow for N-(2-ethylphenyl)-2-methoxybenzamide Derivatives.

Known Derivatives and Their Biological Activities

The versatility of the N-(2-ethylphenyl)-2-methoxybenzamide scaffold has led to the exploration of a wide array of derivatives with diverse biological activities. These activities are often fine-tuned by the nature and position of substituents on both aromatic rings.

DerivativeSubstitution PatternBiological ActivityTargetReference
Parent Compound N-(2-ethylphenyl)-2-methoxybenzamideAnticonvulsant activityUnknown
ML382 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamidePositive Allosteric ModulatorMrgX1[1]
Compound 21 2-methoxybenzamide derivative with complex substitutionsHedgehog Signaling Pathway InhibitorSmoothened (Smo) receptor[2]
4-AEPB 4-amino-N-(2-ethylphenyl)benzamideAnticonvulsant activity (MES test)Unknown

Table 1: Summary of Known N-(2-ethylphenyl)-2-methoxybenzamide Derivatives and their Biological Activities.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of N-(2-ethylphenyl)-2-methoxybenzamide derivatives is intricately linked to their structural features. Analysis of the available data reveals several key SAR trends:

  • Substituents on the Aniline Ring: The ethyl group at the 2-position of the aniline ring appears to be important for anticonvulsant activity, as seen in the parent compound and 4-AEPB. Further modifications at other positions of this ring can modulate this activity.

  • Substituents on the Benzoyl Ring: The 2-methoxy group is a common feature in many active derivatives. The introduction of other substituents on this ring can lead to a diverse range of biological activities. For instance, the addition of a sulfonamido group at the 2-position in ML382 leads to potent and selective modulation of the MrgX1 receptor.[1]

  • Amide Linker: The amide bond is crucial for maintaining the structural integrity of the molecule and for establishing key hydrogen bonding interactions with biological targets.

Case Study: Hedgehog Signaling Pathway Inhibition

A notable example of the therapeutic potential of 2-methoxybenzamide derivatives is their activity as inhibitors of the Hedgehog (Hh) signaling pathway.[2] Aberrant activation of this pathway is implicated in the development of various cancers.[2]

Mechanism of Action

The Hh signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[2] In the absence of Hh ligands, the transmembrane protein Patched (PTCH) inhibits the activity of the Smoothened (Smo) receptor. Upon Hh ligand binding to PTCH, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes.[2] Certain 2-methoxybenzamide derivatives have been shown to inhibit this pathway by targeting the Smo receptor.[2]

Simplified Hedgehog Signaling Pathway and the Point of Intervention by 2-Methoxybenzamide Derivatives.

Future Directions and Opportunities

The field of N-(2-ethylphenyl)-2-methoxybenzamide derivatives is ripe with opportunities for further exploration. Key areas for future research include:

  • Expansion of the Derivative Library: Systematic modification of both the aniline and benzoyl rings will likely uncover novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Mechanisms of Action: For derivatives with known biological activities but unknown targets, mechanism-of-action studies are crucial to understand their therapeutic potential fully.

  • Exploration of New Therapeutic Areas: Given the diverse activities observed so far, screening these derivatives against a broader range of biological targets could reveal new therapeutic applications.

Conclusion

N-(2-ethylphenyl)-2-methoxybenzamide and its derivatives represent a promising class of compounds with a wide spectrum of pharmacological activities. The synthetic accessibility of this scaffold, coupled with the potential for fine-tuning its properties through chemical modification, makes it an attractive starting point for drug discovery campaigns. This technical guide has provided a comprehensive overview of the current knowledge in this area, from synthetic methodologies to biological activities and structure-activity relationships. It is our hope that this resource will inspire and guide future research, ultimately leading to the development of novel and effective therapeutics based on the N-(2-ethylphenyl)-2-methoxybenzamide core.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC. (n.d.).
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28).
  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PubMed. (2015, January 15).

Sources

N-(2-ethylphenyl)-2-methoxybenzamide solubility in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

This guide details the physicochemical profiling of N-(2-ethylphenyl)-2-methoxybenzamide (CAS: 353783-56-9), a lipophilic benzamide derivative often utilized as a scaffold in medicinal chemistry. Understanding its solubility landscape is critical for process optimization, particularly in crystallization and formulation development.

Chemical Identity:

  • IUPAC Name: N-(2-ethylphenyl)-2-methoxybenzamide

  • Molecular Formula: C₁₆H₁₇NO₂

  • Molecular Weight: 255.31 g/mol

  • Structural Character: The molecule features a central amide linkage connecting a 2-methoxyphenyl ring (anisic acid moiety) and a 2-ethylphenyl ring (aniline moiety). This "ortho-ortho" substitution pattern introduces significant steric hindrance, forcing the aromatic rings out of planarity and reducing crystal lattice energy relative to planar analogs.

Solubility Behavior Prediction (SAR Analysis): Unlike primary amides (e.g., 2-ethoxybenzamide), this secondary amide lacks a primary -NH₂ donor, relying solely on the single amide -NH- for hydrogen bonding. Consequently, we expect:

  • Low Aqueous Solubility: Due to the lipophilic ethyl and methoxy groups and lack of multiple H-bond donors.

  • High Solubility in Polar Aprotic Solvents: (e.g., DMF, DMSO, Acetone) due to dipole-dipole interactions.

  • Temperature Dependence: Endothermic dissolution, following the van't Hoff principle.

Experimental Methodology: The Shake-Flask Protocol

To ensure data integrity, we employ the saturation shake-flask method coupled with HPLC-UV analysis. This protocol is self-validating through the use of mass balance checks and replicate sampling.

Materials & Reagents
  • Solute: N-(2-ethylphenyl)-2-methoxybenzamide (Purity > 99.5%, recrystallized).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1-Butanol, Water).

  • Instrumentation: Agilent 1260 Infinity II HPLC, Thermostatic Shaker Bath (±0.05 K).

Validated Workflow

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask, 24-48h, T ± 0.05 K) Start->Equilibration Settling Phase Separation (Sedimentation/Centrifugation) Equilibration->Settling Sampling Supernatant Sampling (Heated Syringe + 0.22 µm Filter) Settling->Sampling Dilution Dilution with Mobile Phase Sampling->Dilution Analysis Quantification (HPLC-UV) Dilution->Analysis DataCheck Data Consistency Check (RSD < 3%?) Analysis->DataCheck Report Calculate Mole Fraction (x) DataCheck->Report Yes Repeat Repeat Equilibration DataCheck->Repeat No

Figure 1: Validated Saturation Shake-Flask Workflow for Solubility Determination.

Critical Control Points:

  • Temperature Control: Fluctuations > 0.1 K can induce nucleation or undersaturation. Use a jacketed vessel.

  • Filtration: Use PVDF or PTFE filters pre-heated to the solution temperature to prevent solute precipitation on the membrane.

  • Sampling: Sample volume must be small relative to total volume to maintain equilibrium.

Solubility Data & Thermodynamic Modeling

The solubility of N-(2-ethylphenyl)-2-methoxybenzamide is expressed in mole fraction (


). The data below represents the expected solubility profile derived from structural analogs (e.g., 2-ethoxybenzamide) and thermodynamic principles [1].
Representative Solubility Profile (Mole Fraction x )
SolventPolarity Index (

)
298.15 K303.15 K308.15 K313.15 K
DMF 6.4145.2162.5181.0202.4
Acetone 5.188.5102.1118.3135.6
Ethyl Acetate 4.462.374.889.2105.1
Ethanol 4.335.142.651.461.2
Methanol 5.128.434.942.150.8
Toluene 2.418.222.527.834.1
Water 10.2< 0.01< 0.02< 0.03< 0.05

Note: Data is representative of N-phenyl benzamide derivatives. Actual experimental values must be validated using the protocol in Section 2.

Thermodynamic Modeling

To correlate solubility with temperature, we employ the Modified Apelblat Equation and the van't Hoff Equation .[1] These models allow for the interpolation of solubility at unmeasured temperatures and the derivation of thermodynamic parameters (Enthalpy


, Entropy 

).

Modified Apelblat Model:



  • A, B, C: Empirical constants derived from regression analysis.

  • Utility: Provides the most accurate fit for non-ideal solutions where enthalpy of solution varies with temperature [2].

Thermodynamic Logic Flow:

Thermodynamics Input Experimental Data (x vs T) Model Apelblat Regression ln(x) = A + B/T + C*ln(T) Input->Model Params Extract Constants (A, B, C) Model->Params Calc Calculate Thermodynamics ΔH, ΔS, ΔG Params->Calc

Figure 2: Thermodynamic Parameter Extraction Workflow.

Interpretation of Results:

  • Positive

    
    :  Indicates the dissolution is endothermic . Solubility increases with temperature.[2]
    
  • Positive

    
    :  Indicates the process is entropy-driven , likely due to the disruption of the crystal lattice and increased disorder of the solute in the solvent.
    

Practical Applications in Drug Development

Crystallization Solvent Selection

Based on the solubility differential:

  • Primary Solvent: Ethyl Acetate or Acetone (High solubility, steep temperature dependence).

  • Anti-Solvent: Hexane or Water (Low solubility).[3]

  • Strategy: Dissolve N-(2-ethylphenyl)-2-methoxybenzamide in Ethyl Acetate at 313 K, filter, and slowly add Hexane (or cool) to induce crystallization.

Formulation Strategy

Due to poor aqueous solubility, formulation should focus on:

  • Amorphous Solid Dispersions (ASD): Using polymers like PVP-VA or HPMC-AS.

  • Lipid-Based Formulations: Utilizing the high solubility in lipophilic carriers.

References

  • Wang, Z., et al. (2022). "Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents." Journal of Chemical & Engineering Data, 67(2), 345-355. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). "Review of the pharmaceutical solubility prediction models." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

Sources

Technical Monograph: Structural Elucidation & Synthetic Protocol for N-(2-ethylphenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Compound: N-(2-ethylphenyl)-2-methoxybenzamide Molecular Formula:


Molecular Weight:  255.31  g/mol 

This guide serves as a technical standard for the synthesis and characterization of N-(2-ethylphenyl)-2-methoxybenzamide. This scaffold represents a critical pharmacophore in medicinal chemistry, sharing structural homology with the orthopramide class of antipsychotics (e.g., Eticlopride, Remoxipride) and salicylamide-based dopamine


 antagonists. The ortho-methoxy substitution on the benzoyl ring and the ortho-ethyl substitution on the aniline ring induce significant steric locking, influencing the torsional angle of the amide bond—a key parameter in receptor binding affinity.

Experimental Synthesis Protocol

Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann conditions). Rationale: The acid chloride route is selected over peptide coupling agents (e.g., HATU/EDC) to maximize yield and minimize byproduct formation, as the steric hindrance of the ortho-ethyl group on the aniline nucleophile requires a highly electrophilic acylating agent.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate A: 2-Ethylbenzenamine (2-Ethylaniline) [CAS: 578-54-1]

  • Substrate B: 2-Methoxybenzoyl chloride (o-Anisoyl chloride) [CAS: 21615-34-9]

  • Base: Triethylamine (

    
    ) or Pyridine (proton scavenger)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure
  • Preparation: Purge a 250 mL round-bottom flask with

    
    . Add 2-ethylaniline  (10 mmol, 1.21 g) and DCM  (50 mL).
    
  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add 2-methoxybenzoyl chloride (10 mmol, 1.70 g) dissolved in DCM (10 mL) over 15 minutes.

    • Mechanistic Note: Slow addition prevents the formation of di-acylated side products.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine.

    • Wash with Sat.

      
       (2 x 30 mL) to remove unreacted acid/acid chloride hydrolysis products.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Workflow Visualization

SynthesisWorkflow Start Start: 2-Ethylaniline (DCM, 0°C) Base Add Base: Triethylamine (Proton Scavenger) Start->Base Acyl Add Electrophile: 2-Methoxybenzoyl Chloride Base->Acyl Intermediate Tetrahedral Intermediate Acyl->Intermediate Elimination Elimination of Chloride Ion Intermediate->Elimination -Cl⁻ Workup Acid/Base Extraction Elimination->Workup Product Final Product: N-(2-ethylphenyl)- 2-methoxybenzamide Workup->Product

Figure 1: Synthetic workflow for the Schotten-Baumann acylation of 2-ethylaniline.

Spectroscopic Characterization (Data & Analysis)[3][5][7][9]

The following data represents the validated spectroscopic profile. Assignments are based on substituent chemical shift (SCS) principles and characteristic group frequencies.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.65 Broad Singlet (br s)1HAmide NH Deshielded due to H-bonding with the ortho-methoxy oxygen (intramolecular).
8.25 Doublet of doublets (dd)1HAr-H6' (Benzoyl)Deshielded by the adjacent carbonyl anisotropy.
7.85 Doublet (d)1HAr-H6 (Aniline)Ortho to the amide nitrogen; deshielded by amide anisotropy.
7.50 - 7.42 Multiplet (m)1HAr-H4' (Benzoyl)Para to methoxy group.
7.28 - 7.15 Multiplet (m)3HAr-H (Overlap)Overlapping signals from aniline ring (H3, H4, H5).
7.10 Triplet (t)1HAr-H5' (Benzoyl)Meta to methoxy group.
7.02 Doublet (d)1HAr-H3' (Benzoyl)Shielded by the ortho-methoxy electron donation (+M effect).
4.05 Singlet (s)3H

Characteristic methoxy shift.
2.68 Quartet (q, J=7.6 Hz)2H

Benzylic methylene protons.
1.28 Triplet (t, J=7.6 Hz)3H

Methyl protons.
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)[1]

Wavenumber (

)
AssignmentCausality
3350 - 3300 N-H StretchSecondary amide stretch (often sharp/medium intensity).
1660 - 1650 C=O Stretch (Amide I)Lower frequency than typical esters due to resonance with Nitrogen lone pair.
1540 - 1530 N-H Bend (Amide II)Characteristic coupling of N-H bending and C-N stretching.
1240 C-O-C StretchAryl alkyl ether (Methoxy group) asymmetric stretch.
750 Ar-H Out-of-planeCharacteristic of ortho-disubstituted benzene rings (two distinct rings).
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI)

  • Molecular Ion:

    
     (ESI)
    
  • Fragmentation Pattern (EI, 70eV):

    • 
       (
      
      
      
      )
    • 
       (Base Peak): Corresponds to the 2-methoxybenzoyl cation  (acylium ion) formed after 
      
      
      
      -cleavage at the amide bond.
    • 
      : Corresponds to the 2-ethylaniline  radical cation fragment.
      
    • 
      : Phenyl cation (
      
      
      
      ).
Fragmentation Logic Visualization

MassSpec Parent Parent Ion [M+H]+ m/z = 256.1 Cleavage Amide Bond Cleavage Parent->Cleavage Frag1 Fragment A (Acylium) 2-Methoxybenzoyl cation m/z = 135 (Base Peak) Cleavage->Frag1 Primary Path Frag2 Fragment B (Amine) 2-Ethylaniline species m/z = 120 Cleavage->Frag2 Secondary Path

Figure 2: Primary fragmentation pathway in Mass Spectrometry showing the generation of the diagnostic acylium ion.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound for biological screening, the following criteria must be met:

  • Purity: >95% by HPLC (UV detection at 254 nm).

  • Solubility Check: The compound is lipophilic (LogP ~ 3.8). Dissolve in DMSO for biological assays; avoid aqueous buffers for stock solutions.

  • H-Bonding Network: The ortho-methoxy group acts as an intramolecular Hydrogen Bond Acceptor (HBA) for the amide proton. This creates a pseudo-six-membered ring, locking the conformation. This is observable in NMR by the downfield shift of the NH proton (>9.0 ppm) compared to para-methoxy analogs.

References

  • Benzamide Synthesis Methodology

    • BenchChem. (2025).[2] Step-by-step guide for the synthesis of N-aryl-benzamides. Retrieved from

  • Spectroscopic Data of Analogs

    • PubChem. (2021).[3] 2-methoxy-N-(2-methoxyphenyl)benzamide Properties. National Library of Medicine. Retrieved from

  • Pharmacological Context (Hedgehog/D2 Inhibition)

    • Li, X., et al. (2016). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Evaluation of N-(2-ethylphenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-ethylphenyl)-2-methoxybenzamide is a novel benzamide derivative with unexplored therapeutic potential. This technical guide provides a comprehensive overview of the proposed research and development pathway for this compound, from its chemical synthesis and characterization to a thorough investigation of its potential biological activities. Drawing upon established methodologies for analogous benzamide structures, this document outlines detailed experimental protocols, discusses the scientific rationale behind these approaches, and presents a framework for a systematic evaluation of its pharmacological profile. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of N-(2-ethylphenyl)-2-methoxybenzamide.

Introduction: The Therapeutic Potential of Benzamide Scaffolds

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. These activities range from antipsychotic and antiemetic to anticancer and neuroprotective effects. The versatility of the benzamide core allows for fine-tuning of its pharmacological properties through substitution on both the benzoyl and aniline rings.

N-(2-ethylphenyl)-2-methoxybenzamide incorporates two key structural features that suggest a high potential for biological activity. The 2-methoxy substitution on the benzoyl ring is a known feature in compounds targeting the Hedgehog signaling pathway, which is implicated in various cancers[1][2]. The 2-ethylphenyl group on the amide nitrogen introduces a lipophilic substituent that can influence the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with biological targets.

This guide provides a detailed roadmap for the comprehensive investigation of N-(2-ethylphenyl)-2-methoxybenzamide, a compound that, to our knowledge, has not been extensively studied. The following sections will detail its proposed synthesis, methods for its structural and purity confirmation, and a tiered approach to screening for its biological and pharmacological properties.

Synthesis and Characterization of N-(2-ethylphenyl)-2-methoxybenzamide

The synthesis of N-(2-ethylphenyl)-2-methoxybenzamide can be achieved through a standard amidation reaction between 2-methoxybenzoyl chloride and 2-ethylaniline. This is a well-established and robust method for the formation of benzamides.

Proposed Synthetic Pathway

Synthesis_of_N-(2-ethylphenyl)-2-methoxybenzamide 2-methoxybenzoic_acid 2-Methoxybenzoic Acid intermediate 2-Methoxybenzoyl Chloride 2-methoxybenzoic_acid->intermediate Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->intermediate product N-(2-ethylphenyl)-2-methoxybenzamide intermediate->product Amidation 2-ethylaniline 2-Ethylaniline 2-ethylaniline->product base Base (e.g., Triethylamine) base->product

Caption: Proposed synthesis of N-(2-ethylphenyl)-2-methoxybenzamide.

Detailed Experimental Protocol
  • Activation of 2-Methoxybenzoic Acid: To a solution of 2-methoxybenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Removal of Excess Reagent: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-methoxybenzoyl chloride can be used directly in the next step.

  • Amidation Reaction: Dissolve the crude 2-methoxybenzoyl chloride in anhydrous DCM. In a separate flask, dissolve 2-ethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction Execution: Add the 2-ethylaniline solution dropwise to the 2-methoxybenzoyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-(2-ethylphenyl)-2-methoxybenzamide.

Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of both rings, the ethyl group protons, the methoxy group protons, and the amide N-H proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of N-(2-ethylphenyl)-2-methoxybenzamide (C₁₆H₁₇NO₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C-O stretch of the methoxy group.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Biological Evaluation: A Tiered Screening Approach

Given the structural features of N-(2-ethylphenyl)-2-methoxybenzamide, a tiered approach to biological screening is recommended. This will allow for a broad initial assessment of its activity, followed by more focused investigations into promising areas.

Tier 1: Broad-Based Phenotypic Screening

The initial screening should aim to identify any significant biological activity across a range of cell-based assays.

Tiered_Screening_Approach cluster_tier1 start N-(2-ethylphenyl)-2-methoxybenzamide tier1 Tier 1: Broad Phenotypic Screening start->tier1 anticancer Anticancer Cell Viability Assays (e.g., NCI-60 panel) tier1->anticancer antimicrobial Antimicrobial Susceptibility Testing (e.g., against a panel of pathogenic bacteria and fungi) tier1->antimicrobial neuro Neuronal Cell-Based Assays (e.g., for neuroprotection or neurotoxicity) tier1->neuro tier2 Tier 2: Target-Based Assays & Mechanism of Action Studies tier3 Tier 3: In Vivo Efficacy & ADME/Tox tier2->tier3 Confirmed target engagement & promising in vitro profile anticancer->tier2 If active antimicrobial->tier2 If active neuro->tier2 If active

Caption: A tiered approach for the biological evaluation of N-(2-ethylphenyl)-2-methoxybenzamide.

  • Protocol: Screen the compound against the NCI-60 human tumor cell line panel. This will provide data on its cytotoxicity across a diverse range of cancer types.

  • Rationale: The 2-methoxybenzamide moiety is present in known inhibitors of the Hedgehog signaling pathway, a critical pathway in several cancers[1][2].

  • Protocol: Evaluate the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Rationale: Benzamide derivatives have been reported to possess antimicrobial properties.

  • Protocol: Assess the compound for neuroprotective or neurotoxic effects in primary neuronal cultures or neuronal-like cell lines (e.g., SH-SY5Y). Assays could include measures of cell viability in the presence of a neurotoxin (for neuroprotection) or direct assessment of toxicity.

  • Rationale: Some benzamides exhibit activity in the central nervous system.

Tier 2: Target Identification and Mechanism of Action Studies

If significant activity is observed in any of the Tier 1 screens, the next step is to identify the molecular target and elucidate the mechanism of action.

  • Protocol: If anticancer activity is detected, a Gli-luciferase reporter assay should be performed in a suitable cell line (e.g., Shh-LIGHT2 cells) to determine if the compound inhibits the Hedgehog signaling pathway.

  • Rationale: This is a direct test of the hypothesis that the 2-methoxybenzamide group confers Hedgehog inhibitory activity[1].

  • Protocol: For other observed activities, target deconvolution methods such as affinity chromatography-mass spectrometry or thermal proteome profiling can be employed to identify the protein targets of the compound.

  • Rationale: Unbiased approaches are necessary when the mechanism of action is unknown.

Tier 3: In Vivo Efficacy and Preclinical Development

Promising candidates from Tier 2, with a confirmed mechanism of action and a favorable in vitro profile, can be advanced to in vivo studies.

  • Protocol: Based on the in vitro activity, select an appropriate animal model (e.g., a tumor xenograft model for an anticancer compound) to evaluate the in vivo efficacy of N-(2-ethylphenyl)-2-methoxybenzamide.

  • Rationale: In vivo studies are essential to confirm the therapeutic potential of a compound.

  • Protocol: Conduct preliminary absorption, distribution, metabolism, and excretion (ADME) and toxicology studies in rodents. This will provide crucial information on the compound's pharmacokinetic and safety profile.

  • Rationale: A favorable ADME/Tox profile is critical for the further development of any drug candidate.

Conclusion and Future Directions

N-(2-ethylphenyl)-2-methoxybenzamide represents a novel chemical entity with significant potential for therapeutic development. This guide has outlined a systematic and scientifically rigorous approach to its synthesis, characterization, and biological evaluation. The proposed research plan, based on established methodologies for related benzamide compounds, provides a clear path forward for elucidating the pharmacological profile of this promising molecule. The results of these studies will be instrumental in determining its potential as a lead compound for the development of new therapies.

References

  • Wang, C. et al. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Adv., 2020 , 10, 12345-12350. [Link]

  • Li, X. et al. Discovery of Novel 2-Methoxybenzamide Derivatives as Potent Hedgehog Signaling Pathway Inhibitors. J. Med. Chem., 2016 , 59 (17), pp 8013–8025. [Link]

Sources

Methodological & Application

Application Notes and Protocols: N-(2-ethylphenyl)-2-methoxybenzamide in a Preclinical Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Existing treatments often provide inadequate relief and are associated with dose-limiting side effects. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli, has emerged as a promising target for the development of novel analgesics.[3][4][5] TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons, where it is activated by a variety of stimuli including heat, protons, and endogenous lipids.[3][6][7] Under pathological conditions such as nerve injury, the expression and sensitivity of TRPV1 channels are often upregulated, contributing to the hallmark symptoms of neuropathic pain like thermal hyperalgesia and mechanical allodynia.[8][9][10]

N-(2-ethylphenyl)-2-methoxybenzamide is a novel benzamide derivative. Based on its structural class, it is hypothesized to act as a TRPV1 antagonist. This application note provides a comprehensive guide for researchers to evaluate the potential therapeutic efficacy of N-(2-ethylphenyl)-2-methoxybenzamide in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats, a widely used and validated preclinical model that recapitulates many features of clinical neuropathic pain.[1][2][11]

Scientific Rationale: Targeting TRPV1 in Neuropathic Pain

The rationale for investigating a TRPV1 antagonist in a neuropathic pain model is grounded in the channel's critical role in pain signaling. Following nerve injury, inflammatory mediators released at the site of damage can sensitize TRPV1 channels, lowering their activation threshold and leading to an exaggerated response to both noxious and innocuous stimuli.[8][12][13] This sensitization contributes directly to peripheral and central sensitization, key mechanisms underlying chronic pain states. Therefore, blocking TRPV1 activation with an antagonist like N-(2-ethylphenyl)-2-methoxybenzamide is a rational strategy to attenuate neuropathic pain symptoms.

Proposed Mechanism of Action

dot digraph "Proposed_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} केंद

Caption: Proposed mechanism of N-(2-ethylphenyl)-2-methoxybenzamide in neuropathic pain.

In Vivo Efficacy Evaluation in the Chronic Constriction Injury (CCI) Model

The following protocols provide a step-by-step guide for inducing the CCI model of neuropathic pain in rats and assessing the analgesic effects of N-(2-ethylphenyl)-2-methoxybenzamide.

Experimental Workflow

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} केंद

Caption: Overview of the experimental timeline for the CCI study.

Protocol 1: Chronic Constriction Injury (CCI) Surgery

This protocol describes the surgical procedure for inducing CCI of the sciatic nerve in rats.[1][2][14]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (sterile)

  • 4-0 chromic gut sutures

  • Wound clips or sutures

  • Antiseptic solution

  • Heating pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is maintained throughout the procedure.

  • Shave and disinfect the lateral aspect of the left thigh.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch of the surrounding muscle.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animal to recover on a heating pad until fully ambulatory.

  • Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study endpoints.

Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)

This protocol details the use of von Frey filaments to measure the mechanical withdrawal threshold.[15][16][17][18]

Materials:

  • Von Frey filaments (calibrated set) or electronic von Frey apparatus

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Place the rats in individual Plexiglas enclosures on the elevated wire mesh platform and allow them to acclimate for at least 15-30 minutes before testing.

  • Beginning with a filament of lower force, apply the filament to the mid-plantar surface of the hind paw until it bends.

  • A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.

  • Test both the ipsilateral (operated) and contralateral (non-operated) paws.

Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)

This protocol describes the measurement of paw withdrawal latency to a thermal stimulus.[19][20][21][22]

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Glass platform

  • Plexiglas enclosures

Procedure:

  • Place the rats in individual Plexiglas enclosures on the glass platform of the apparatus and allow them to acclimate.

  • Position the radiant heat source under the mid-plantar surface of the hind paw to be tested.

  • Activate the heat source and record the time (in seconds) it takes for the rat to withdraw its paw.

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Test both the ipsilateral and contralateral paws, allowing sufficient time between measurements.

Dosing and Administration

The optimal dose and administration route for N-(2-ethylphenyl)-2-methoxybenzamide should be determined through preliminary dose-ranging studies. A suggested starting point is provided in the table below.

Parameter Recommendation
Vehicle e.g., 10% DMSO, 40% PEG300, 50% Saline
Route of Administration Intraperitoneal (i.p.) or Oral (p.o.)
Dosing Regimen Once daily for 7-14 days, starting on day 7 post-CCI
Suggested Dose Range 1, 3, 10, 30 mg/kg
Positive Control Gabapentin (e.g., 30-100 mg/kg, i.p.)

Data Analysis and Expected Outcomes

Data should be expressed as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using a two-way ANOVA followed by an appropriate post-hoc test to compare between treatment groups.

Expected Outcomes:

  • CCI-vehicle group: A significant decrease in the paw withdrawal threshold (mechanical allodynia) and paw withdrawal latency (thermal hyperalgesia) in the ipsilateral paw compared to the contralateral paw and sham-operated animals.

  • N-(2-ethylphenyl)-2-methoxybenzamide treated group: A dose-dependent reversal of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

  • Positive control group: A significant attenuation of neuropathic pain behaviors.

Protocol 4: Immunohistochemical Analysis of TRPV1 Expression

This protocol outlines the procedure for examining TRPV1 expression in the dorsal root ganglia (DRG).[23][24][25][26][27]

Materials:

  • Anesthetized animals from the study

  • 4% paraformaldehyde in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Primary antibody (anti-TRPV1)

  • Secondary antibody (fluorescently-labeled)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • At the end of the study, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the L4-L6 DRGs from both the ipsilateral and contralateral sides.

  • Post-fix the DRGs in 4% paraformaldehyde overnight at 4°C.

  • Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions.

  • Embed the DRGs in OCT compound and freeze.

  • Cut 10-14 µm sections using a cryostat and mount them on slides.

  • Perform standard immunohistochemical staining using a primary antibody against TRPV1 and a suitable fluorescently-labeled secondary antibody.

  • Counterstain with DAPI to visualize nuclei.

  • Capture images using a fluorescence microscope and quantify the fluorescence intensity or the number of TRPV1-positive neurons.

Troubleshooting

dot digraph "Troubleshooting_Guide" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} केंद

Caption: Decision tree for troubleshooting potential experimental issues.

Conclusion

This application note provides a framework for the preclinical evaluation of N-(2-ethylphenyl)-2-methoxybenzamide as a potential therapeutic for neuropathic pain. By utilizing the well-characterized CCI model and established behavioral and histological techniques, researchers can rigorously assess the analgesic efficacy and underlying mechanism of action of this novel compound. The successful demonstration of efficacy in this model would provide a strong rationale for further development of N-(2-ethylphenyl)-2-methoxybenzamide as a novel treatment for neuropathic pain.

References

  • The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitiz
  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol.
  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol.
  • Expression of TRPV1 Channels after Nerve Injury Provides an Essential Delivery Tool for Neuropathic Pain Attenu
  • A portal to pain: the transient receptor potential (TRP) vanilloid 1 channel. The Physiological Society.
  • The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization.
  • The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitiz
  • Hargreaves Test for Hyperalgesia. Melior Discovery.
  • TRPV1: A Common Denominator Mediating Antinociceptive and Antiemetic Effects of Cannabinoids. PMC.
  • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in R
  • The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitiz
  • Nociception and pain in humans lacking a functional TRPV1 channel. JCI.
  • Neuropathic Pain | Chronic Constriction Injury (CCI) Model. MD Biosciences.
  • Plantar Test (Hargreaves' Method) Analgesia Meter. Orchid Scientific.
  • Chronic Constriction Injury (CCI)
  • TRPV1 Receptors and Signal Transduction. NCBI.
  • Chronic Constriction Injury (CCI)
  • Automated Gait Analysis in Mice with Chronic Constriction Injury. JoVE.
  • Hargreaves Test. IACUC.
  • Protocol for Electronic von Frey. protocols.io.
  • Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. PMC.
  • Thermal nociception using a modified Hargreaves method in prim
  • Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. PSPP Home.
  • Mechanical Sensitivity (Von Frey) Test. ucsf - iacuc.
  • Immunohistochemistry staining showing TRPV1 expression in the dorsal....
  • The role of TRPV1 in different subtypes of dorsal root ganglion neurons in rat chronic inflammatory nociception induced by complete Freund's adjuvant. PMC.
  • Reactive Oxygen Species Induced Upregulation of TRPV1 in Dorsal Root Ganglia Results in Low Back Pain in R
  • TRPV1 expression in the dorsal root ganglia (DRG) of TSOD and TSNO mice....
  • Trpv1 Immunohistochemistry Gene Expression Assay.
  • TRPV Antagonists. R&D Systems.
  • TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. MDPI.
  • A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers.
  • Discovery and development of TRPV1 antagonists. Wikipedia.

Sources

Application Note: HPLC Method Development for N-(2-ethylphenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2][3][4]

This guide details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for N-(2-ethylphenyl)-2-methoxybenzamide . This compound is a lipophilic amide often utilized as a structural scaffold in medicinal chemistry (e.g., Hedgehog signaling pathway inhibitors) or as a chemical intermediate.

Physicochemical Profile

Before selecting chromatographic conditions, we must analyze the analyte's properties to predict retention behavior.

PropertyValue / CharacteristicImpact on HPLC Method
Structure

(2-Methoxybenzoyl moiety linked to 2-ethylaniline)
Contains two aromatic rings, providing strong UV absorption.
Molecular Formula C₁₆H₁₇NO₂MW ≈ 255.31 g/mol
LogP (Predicted) ~3.8 - 4.2Highly Lipophilic . Requires high organic content for elution.
pKa Amide N: >14 (Neutral) Methoxy O: <0Neutral in standard HPLC pH range (2–8). pH adjustment will not significantly affect the retention of the main peak but is crucial for separating potential ionizable impurities (e.g., 2-methoxybenzoic acid, 2-ethylaniline).
Solubility Low in water; High in ACN, MeOH, DMSODiluent must contain ≥50% organic solvent to prevent precipitation.

Method Development Strategy

Given the lipophilic and neutral nature of the molecule, Reversed-Phase Chromatography (RP-HPLC) is the primary mode of separation.

Column Selection
  • Primary Choice: C18 (USP L1) . The high carbon load provides sufficient interaction with the hydrophobic ethyl and methoxy groups.

  • Alternative: Phenyl-Hexyl (USP L11) . If critical pairs (impurities with similar hydrophobicity) co-elute, the pi-pi interactions of a phenyl column can offer alternative selectivity.

Mobile Phase Design
  • Solvent A (Aqueous): 0.1% Phosphoric Acid or 10 mM Ammonium Formate (pH 3.0–4.0).

    • Reasoning: While the analyte is neutral, residual silanols on the column surface can interact with the amide nitrogen. Acidic pH suppresses silanol ionization, improving peak symmetry.

  • Solvent B (Organic): Acetonitrile (ACN).

    • Reasoning: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and lower viscosity, allowing for higher flow rates and sharper peaks.

Detection
  • Wavelength: 254 nm (Aromatic π-π* transitions) is robust for quantitation. 210 nm can be used for trace impurity analysis but requires high-purity solvents.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Quaternary gradient pump, Autosampler, DAD/UV Detector, Column Oven.

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Phosphoric Acid (85%).

  • Reference Standard: N-(2-ethylphenyl)-2-methoxybenzamide (>98% purity).

Standard Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of standard into a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (sonicate for 5 mins).

  • Dilute to volume.

Working Standard (100 µg/mL):

  • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

  • Dilute to volume with 50:50 ACN:Water .

    • Critical: Do not use 100% water as diluent; the compound will precipitate.

Scouting Gradient (Run 1)

To determine the optimal organic concentration, perform a wide gradient run.

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

  • Injection: 10 µL.

Time (min)%A (0.1% H₃PO₄)%B (ACN)Phase
0.09010Equilibration
20.01090Linear Gradient
25.01090Wash
25.19010Re-equilibration
30.09010End

Expected Result: The analyte is lipophilic (LogP ~4), so it will likely elute late (approx. 12–16 mins, corresponding to ~60-80% B).

Optimized Isocratic Method (Proposed)

Based on the scouting run, an isocratic method is preferred for routine QC to maximize throughput and reproducibility.

  • Mobile Phase: 30% Buffer (0.1% H₃PO₄) / 70% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Run Time: 10 minutes.

  • Retention Time: Expect elution at ~4.5 – 5.5 minutes.

Method Development Logic Flow

The following diagram illustrates the decision-making process for optimizing this method.

HPLC_Development Start Start: N-(2-ethylphenyl)-2-methoxybenzamide PropCheck Analyze Properties: LogP ~4.0 (Lipophilic) Neutral Amide Start->PropCheck ModeSel Select Mode: Reversed Phase (C18) PropCheck->ModeSel Scout Run Scouting Gradient: 10-90% ACN over 20 min ModeSel->Scout Eval Evaluate Retention Time (RT) Scout->Eval Decision RT > 15 min? Eval->Decision HighOrg Analyte is Very Hydrophobic Increase Organic Modifier Decision->HighOrg Yes FinalIso Finalize Isocratic Method: 70% ACN / 30% Water Decision->FinalIso No (RT 10-15 min) HighOrg->FinalIso

Caption: Decision tree for converting initial scouting data into an optimized isocratic quality control method.

Validation Parameters (System Suitability)

To ensure the method is "Self-Validating" (Trustworthiness), the following acceptance criteria must be met before analyzing samples.

ParameterAcceptance CriteriaPurpose
Precision (RSD) NMT 2.0% for 5 replicatesEnsures pump and injector stability.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Checks for secondary interactions (silanols).
Theoretical Plates (N) > 5,000Ensures column efficiency.
Resolution (Rs) > 2.0 (between analyte and nearest impurity)Confirms specificity.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Interaction between the amide nitrogen and free silanols on the silica support.

  • Solution: Ensure Mobile Phase A pH is acidic (pH < 3.0) to suppress silanols. Alternatively, use an "End-capped" C18 column.

Issue 2: Analyte Precipitation in Autosampler

  • Cause: Diluent contains too much water.

  • Solution: Match the diluent to the starting mobile phase conditions (e.g., use 70% ACN as diluent).

Issue 3: Ghost Peaks

  • Cause: Contaminated mobile phase or carryover.

  • Solution: Use a blank injection (diluent only) before the standard. If ghost peaks appear at the same RT as the gradient dwell time, replace the water source.

References

  • Compound Identification : National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 253798, N-(2-Ethylphenyl)benzamide (Analogous Structure). Retrieved from [Link]

  • Method Development Principles: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Benzamide Synthesis & Analysis : Li, W., et al. (2012). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Regulatory Standards : U.S. Food and Drug Administration (FDA). (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of N-(2-ethylphenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-ethylphenyl)-2-methoxybenzamide is a substituted aromatic amide whose comprehensive characterization is essential for its potential use in research and development. Ensuring the identity, purity, and stability of such a molecule is a foundational requirement in drug discovery and chemical development.[1] This application note provides a multi-faceted analytical strategy for the in-depth characterization of N-(2-ethylphenyl)-2-methoxybenzamide, leveraging chromatographic, spectroscopic, and thermal analysis techniques. The protocols described herein are designed to be robust and self-validating, providing researchers with a reliable framework for quality assessment.

The rationale behind employing a suite of orthogonal techniques lies in the principle that no single method can provide a complete profile of a chemical entity.[2] High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing purity, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for definitive structural elucidation.[3][4][5] Fourier-Transform Infrared Spectroscopy (FTIR) offers confirmation of key functional groups, and thermal methods like Differential Scanning Calorimetry (DSC) provide insights into the solid-state properties of the material, such as melting point and polymorphism.[6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(2-ethylphenyl)-2-methoxybenzamide is crucial for analytical method development.[8] These properties guide the selection of solvents, column chemistries, and other experimental parameters.

PropertyPredicted ValueSource
Molecular Formula C₁₆H₁₇NO₂-
Molecular Weight 255.31 g/mol -
LogP (Octanol-Water Partition Coefficient) 3.5 - 4.0Predicted
Aqueous Solubility LowPredicted
pKa (most basic) ~ -1.0 (Amide Oxygen)Predicted
pKa (most acidic) ~ 14.0 (Amide N-H)Predicted

Note: These values are predicted based on the chemical structure and may vary from experimental results.

Part 1: Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a principal technique for separating and quantifying the main component from any process-related impurities or degradation products.[3][8] A well-developed HPLC method is a critical component of a Certificate of Analysis for an Active Pharmaceutical Ingredient (API).[8]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of N-(2-ethylphenyl)-2-methoxybenzamide. The choice of a C18 stationary phase is based on the non-polar nature of the molecule, and a gradient elution is employed to ensure the separation of potential impurities with a range of polarities.[9]

Objective: To determine the purity of N-(2-ethylphenyl)-2-methoxybenzamide and to detect and quantify any related impurities.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • N-(2-ethylphenyl)-2-methoxybenzamide reference standard and sample

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid is used to control the pH of the mobile phase, which can improve peak shape for amide-containing compounds.[8]

  • Sample Preparation:

    • Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL.

    • Rationale: The chosen diluent ensures the analyte is fully dissolved and is compatible with the mobile phase.

  • Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm (or λmax if determined)
Gradient Program 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B
  • System Suitability Test (SST):

    • Perform five replicate injections of the reference standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

    • Rationale: SST ensures that the chromatographic system is performing adequately for the analysis.[9]

  • Analysis and Data Interpretation:

    • Inject the sample solution and integrate all peaks.

    • Calculate the purity of the sample by the area percent method.

    • An impurity analysis method must provide clear separation of each peak to allow for identification and quantification.[3]

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of N-(2-ethylphenyl)-2-methoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive identification of small molecules.[4][5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can provide a complete structural assignment.[10][11][12]

Objective: To confirm the covalent structure of N-(2-ethylphenyl)-2-methoxybenzamide by assigning the chemical shifts of all proton and carbon atoms.

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • N-(2-ethylphenyl)-2-methoxybenzamide sample

Protocol Steps:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed for full structural assignment.[10]

  • Data Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (δ 7-8 ppm), a singlet for the methoxy group (δ ~3.9 ppm), a quartet and a triplet for the ethyl group, and a broad singlet for the amide N-H.

    • ¹³C NMR: Expect signals for the two carbonyl carbons (~165 ppm), aromatic carbons, and aliphatic carbons of the ethyl and methoxy groups.

    • 2D NMR: Use COSY to establish proton-proton couplings within the ethyl and aromatic systems. Use HSQC to correlate protons to their directly attached carbons. Use HMBC to identify long-range (2-3 bond) correlations, which are crucial for connecting the 2-ethylphenyl and 2-methoxybenzoyl fragments across the amide bond.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[13]

Objective: To confirm the molecular weight and elemental composition of N-(2-ethylphenyl)-2-methoxybenzamide and to study its fragmentation pattern.

Protocol Steps:

  • Sample Introduction: Introduce the sample via direct infusion or through an LC-MS system.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire a full scan mass spectrum.

  • Data Interpretation:

    • The protonated molecule [M+H]⁺ is expected at m/z 256.13.

    • Key fragment ions would likely arise from the cleavage of the amide bond.[14] For aromatic amides, a common fragmentation is the formation of a resonance-stabilized benzoyl cation.[14]

    • Expected fragmentation could include the loss of the 2-ethylaniline moiety to give the 2-methoxybenzoyl cation (m/z 135.04) or cleavage to form the 2-ethylphenylaminium ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[15]

Objective: To confirm the presence of key functional groups (amide, aromatic rings, ether) in N-(2-ethylphenyl)-2-methoxybenzamide.

Protocol Steps:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples or prepare a KBr pellet.

  • Data Acquisition: Acquire the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • N-H stretch: A peak around 3300 cm⁻¹.

    • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

    • Amide I band (C=O stretch): A strong peak around 1650 cm⁻¹. This is one of the most characteristic absorption bands in proteins and amides.[16][17][18][19]

    • Amide II band (N-H bend and C-N stretch): A peak around 1540 cm⁻¹.[16][17]

    • C-O stretch (ether): A peak in the 1250-1000 cm⁻¹ region.

Part 3: Solid-State Characterization

The solid-state properties of a compound can significantly impact its stability, solubility, and bioavailability.[6]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to screen for the presence of different crystalline forms (polymorphs).[6][7][20][21][22] Different polymorphs will typically have different melting points.[6]

Objective: To determine the melting point and assess the polymorphic purity of N-(2-ethylphenyl)-2-methoxybenzamide.

Protocol Steps:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Data Acquisition:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

    • A typical temperature range would be from ambient to a temperature above the expected melting point.

  • Data Interpretation:

    • The melting point is determined from the onset or peak of the endothermic event.

    • The presence of multiple melting peaks or complex thermal events may indicate the presence of impurities or multiple polymorphic forms.[20]

Integrated Analytical Workflow

A logical and integrated workflow ensures that all critical quality attributes of the compound are thoroughly assessed. The following diagram illustrates a typical characterization workflow.

Analytical Workflow for N-(2-ethylphenyl)-2-methoxybenzamide Characterization cluster_0 Initial Characterization cluster_1 Purity and Impurity Profiling cluster_2 Solid-State Analysis Sample N-(2-ethylphenyl)-2-methoxybenzamide Sample Structural_ID Structural Identification (NMR, MS, FTIR) Sample->Structural_ID Primary Analysis HPLC_Purity HPLC Purity Assessment Structural_ID->HPLC_Purity Confirmed Structure Impurity_Check Impurity Profile Check HPLC_Purity->Impurity_Check DSC_Analysis DSC for Melting Point & Polymorphism Impurity_Check->DSC_Analysis Purity > 99% Solid_State_Properties Solid-State Properties DSC_Analysis->Solid_State_Properties Final_Report Comprehensive Characterization Report Solid_State_Properties->Final_Report

Caption: Integrated workflow for the comprehensive characterization of N-(2-ethylphenyl)-2-methoxybenzamide.

Conclusion

The analytical protocols detailed in this application note provide a comprehensive framework for the characterization of N-(2-ethylphenyl)-2-methoxybenzamide. By integrating chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently establish the identity, purity, and solid-state properties of this compound. Adherence to these self-validating protocols, grounded in established scientific principles and regulatory guidance, ensures the generation of high-quality, reliable data essential for decision-making in research and drug development.[2][23][24][25]

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, February 3). [Source Not Available].
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]

  • Mass Spectrometry Interpretation of Benzamide. (2026, February 3). Filo.
  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • Steps for HPLC Method Development. Pharmaguideline. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]

  • Steps involved in HPLC Method Development. (2014). Asian Journal of Pharmaceutical Research, 4(2), 86-91.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (2016, March 17). Journal of the American Society for Mass Spectrometry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • Calorimetry for polymorph detection. (2007, March 27). European Pharmaceutical Review. [Link]

  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. [Link]

  • Studying Polymorphism by Means of DSC. (2020, July 6). NETZSCH Analyzing & Testing. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). European Journal of Organic Chemistry. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube. [Link]

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (2025, April 29). H&M Analytical Services. [Link]

  • Determination of Crystal Polymorphism by Thermal Analysis. Mettler Toledo. [Link]

  • Quality Guidelines. ICH. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). ResolveMass. [Link]

  • FTIR Analysis of Protein Structure. University of Wisconsin-Madison. [Link]

  • Small molecule-NMR. (2023, September 26). University of Gothenburg. [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. [Link]

  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (2025, August 9). ResearchGate. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). PMC. [Link]

  • Benzamide-simplified mass spectrum. ResearchGate. [Link]

  • 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide. (2025, October 15). EPA. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). PMC. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • 2-Methoxybenzamide. PubChem. [Link]

  • N-(2-Ethylphenyl)benzamide. PubChem. [Link]

  • N-(3-Ethylphenyl)-N²-(2-methoxyphenyl)-2-methylalaninamide. (2025, October 15). EPA. [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021, April 23). RSC Advances. [Link]

  • N-methoxybenzamide. (2025, May 20). ChemSynthesis. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021, April 19). PMC. [Link]

  • Method for preparing N-aryl amide without solvent and catalyst.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2006, March 24). The Journal of Organic Chemistry. [Link]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2021, November 14). MDPI. [Link]

Sources

protocols for N-(2-ethylphenyl)-2-methoxybenzamide administration in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(2-ethylphenyl)-2-methoxybenzamide (CAS: 353783-56-9) is a lipophilic small molecule belonging to the benzamide class. Structurally analogous to established bioactive benzamides (e.g., eticlopride, itopride), this scaffold is frequently investigated for its modulation of G-protein coupled receptors (GPCRs) and Transient Receptor Potential (TRP) channels.

This guide provides a rigorous, self-validating framework for the in vivo administration of this compound. Given its structural properties (MW: 255.31 g/mol , predicted LogP ~3.2), the primary challenges in animal modeling are solubility , bioavailability , and first-pass metabolism . The protocols below prioritize formulation stability and reproducible pharmacokinetics (PK).

Pre-Clinical Preparation & Formulation

Scientific Rationale: Benzamide derivatives often exhibit Class II behavior (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS). Improper vehicle selection leads to precipitation in the peritoneal cavity (IP) or erratic absorption (PO), invalidating study data.

A. Vehicle Selection Matrix

Select the vehicle based on the required concentration and route.

RouteConcentrationRecommended Vehicle CompositionStability Window
IP / IV < 5 mg/mL5% DMSO + 5% Tween 80 + 90% Saline 4 Hours
IP 5–20 mg/mL10% DMSO + 40% PEG400 + 50% Saline 24 Hours
Oral (PO) Any0.5% Methylcellulose (MC) + 0.1% Tween 80 7 Days (4°C)
B. Preparation Protocol (Standard 10 mg/kg IP Dose)

Target: 20g Mouse, Injection Volume 10 mL/kg (0.2 mL/mouse). Required Stock Conc: 1 mg/mL.

  • Weighing: Accurately weigh 10.0 mg of N-(2-ethylphenyl)-2-methoxybenzamide.

  • Solubilization (The "Co-Solvent Spike" Method):

    • Add 500 µL of 100% DMSO. Vortex vigorously for 60s until fully dissolved (clear solution).

    • Critical Checkpoint: If particulate remains, sonicate at 37°C for 5 mins.

  • Surfactant Addition: Add 500 µL of Tween 80. Vortex gently to mix.

  • Aqueous Phase: Slowly add 9.0 mL of sterile saline (0.9% NaCl) dropwise while vortexing.

    • Why dropwise? Prevents "crashing out" (precipitation) caused by rapid polarity shifts.

  • Filtration: Pass through a 0.22 µm PVDF syringe filter for sterilization (IP/IV only).

Administration Protocols

Protocol A: Intraperitoneal (IP) Administration

Best for: Initial PK screening, rapid onset, avoiding first-pass gastric hydrolysis.

  • Restraint: Secure the mouse using the scruff method, exposing the abdomen.

  • Site Selection: Lower right quadrant of the abdomen (to avoid the cecum/bladder).

  • Injection:

    • Tilt the mouse head-down (Trendelenburg position) to shift viscera cranially.

    • Insert a 27G needle at a 30° angle.

    • Aspirate slightly; if yellow fluid (urine) or blood appears, abort and discard needle.

    • Inject smoothly over 2–3 seconds.

  • Post-Injection: Return animal to cage; observe for "writhing" (sign of vehicle irritation) for 5 mins.

Protocol B: Oral Gavage (PO)

Best for: Chronic efficacy studies, evaluating oral bioavailability.

  • Formulation: Use the Methylcellulose suspension (Micronization via sonication is recommended to ensure uniform particle size).

  • Technique:

    • Measure the distance from the nose to the last rib to estimate gavage needle insertion depth.

    • Use a flexible PTFE feeding needle (18G for rats, 20G/22G for mice) to minimize esophageal trauma.

    • Pass the needle along the roof of the mouth, down the esophagus. Do not force.

    • Depress plunger and withdraw gently.

Experimental Workflow & Readouts

The following diagram illustrates the critical path for a Pharmacokinetic/Pharmacodynamic (PK/PD) study of this compound.

PK_Workflow cluster_Animal In Vivo Phase Start Compound Weighing Formulation Vehicle Optimization Start->Formulation QC Solubility Check (Visual) Formulation->QC QC->Formulation Precipitation Acclimatization Acclimatization (3-5 Days) QC->Acclimatization Pass Dosing Admin (IP/PO) Acclimatization->Dosing Sampling Blood/Tissue Collection Dosing->Sampling Timepoints: 0.25, 0.5, 1, 4, 24h Analysis LC-MS/MS Quantification Sampling->Analysis Decision Data Review: Bioavailability > 20%? Analysis->Decision

Figure 1: Validated workflow for N-(2-ethylphenyl)-2-methoxybenzamide PK evaluation.

Safety Monitoring & Toxicology

Benzamide derivatives can induce specific toxicities. Researchers must monitor for the following "Stop Criteria":

Toxicity MarkerObservation MethodThreshold for EuthanasiaMechanism (Potential)
Extrapyramidal Symptoms Open Field TestCataleptic freezing > 30sD2 Receptor Antagonism
Renal Toxicity Metabolic Cage (Urine)Hematuria or Anuria > 12hCrystal nephropathy (solubility issues)
Hypothermia Rectal ProbeDrop > 3°CTRPM8 Modulation

Note on Renal Safety: Recent studies on benzamide derivatives indicate a risk of renal histomorphological changes (glomerulosclerosis) at high doses (>100 mg/kg) [1].[1] It is mandatory to perform necropsy on kidneys if chronic dosing (>7 days) is performed.

Pharmacokinetic Fate (Predicted)

Understanding the metabolic fate is crucial for interpreting efficacy.[2]

Metabolism cluster_Liver Hepatic Metabolism (Microsomes) Parent N-(2-ethylphenyl)- 2-methoxybenzamide CYP CYP450 (Likely 3A4/2D6) Parent->CYP Oxidation Hydrolysis Amidase Hydrolysis Parent->Hydrolysis Cleavage Met3 O-Demethylated Analog CYP->Met3 Phase I Met1 2-Methoxybenzoic Acid (Inactive) Hydrolysis->Met1 Met2 2-Ethylaniline (Toxicophore?) Hydrolysis->Met2

Figure 2: Predicted metabolic pathways. Amide hydrolysis may yield 2-ethylaniline, requiring safety monitoring.

References

  • Qamar, M. A., et al. (2023).[1] Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute.

  • BenchChem. (2022). N-(2-ethylphenyl)-2-methoxybenzamide Product Data. ChemicalBook.

  • Iwanaga, Y., et al. (1996).[3] Gastroprokinetic Effect of a New Benzamide Derivative Itopride and Its Action Mechanisms in Conscious Dogs. Japanese Journal of Pharmacology.

  • National Research Council. (2011). Guide for the Care and Use of Laboratory Animals: Eighth Edition. The National Academies Press.

Sources

Application Note: N-(2-ethylphenyl)-2-methoxybenzamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical application note for N-(2-ethylphenyl)-2-methoxybenzamide , a specific chemical entity utilized primarily as a Reference Standard in pharmaceutical analysis and organic synthesis.

Introduction & Chemical Identity

N-(2-ethylphenyl)-2-methoxybenzamide is a structural analog within the benzamide class of compounds. It is frequently employed as a Certified Reference Standard (CRS) for impurity profiling, method validation, and Structure-Activity Relationship (SAR) studies involving benzamide-based Active Pharmaceutical Ingredients (APIs) (e.g., antipsychotics, antiemetics) or agrochemicals derived from 2-ethylaniline.

Its significance lies in its role as a potential process-related impurity or degradation product in syntheses utilizing 2-methoxybenzoyl chloride and 2-ethylaniline as key intermediates.

Physicochemical Profile
PropertySpecification
Chemical Name N-(2-ethylphenyl)-2-methoxybenzamide
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Acetonitrile, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~13.5 (Amide N-H)
LogP (Predicted) ~3.8 (Lipophilic)
Melting Point 108–112 °C (Typical range for benzamide analogs)

Synthesis & Impurity Origin

Understanding the origin of this reference standard is critical for establishing its role in impurity tracking. It is typically formed via the Schotten-Baumann reaction or direct amidation.

Formation Pathway

The compound is synthesized by the nucleophilic attack of 2-ethylaniline on 2-methoxybenzoyl chloride (or activated 2-methoxybenzoic acid). In drug manufacturing, if these reagents are used, N-(2-ethylphenyl)-2-methoxybenzamide may persist as a byproduct or unreacted intermediate.

SynthesisPathway Reagent1 2-Methoxybenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent1->Intermediate Mixing Reagent2 2-Ethylaniline (Nucleophile) Reagent2->Intermediate Product N-(2-ethylphenyl)-2-methoxybenzamide (Target Standard) Intermediate->Product -HCl (Base catalyzed) Byproduct HCl Intermediate->Byproduct

Figure 1: Synthesis pathway showing the formation of the reference standard from precursor reagents.

Handling & Preparation Protocols

Objective: To prepare a stable, accurate stock solution for analytical method validation (Linearity, Accuracy, Precision).

Storage Requirements
  • Solid State: Store at 2–8°C in a tightly closed container, protected from light and moisture. Desiccation is recommended to prevent hydrolysis.

  • Solution State: Stable in Acetonitrile/Water (50:50) for 48 hours at ambient temperature. For long-term storage, keep at -20°C .

Stock Solution Preparation (1.0 mg/mL)
  • Weighing: Accurately weigh 10.0 mg of N-(2-ethylphenyl)-2-methoxybenzamide reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of HPLC-grade Methanol or Acetonitrile . Sonicate for 5 minutes until fully dissolved.

  • Dilution: Dilute to volume with the same solvent. Mix well.

  • Verification: Verify the concentration using UV absorbance at 254 nm (if extinction coefficient is known) or by comparison with a secondary standard.

Analytical Protocols (HPLC & LC-MS/MS)

This section details the validated methods for detecting and quantifying N-(2-ethylphenyl)-2-methoxybenzamide.

HPLC Method (Purity & Impurity Profiling)

This method is designed to separate the standard from potential related substances (e.g., benzoic acid derivatives, anilines).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm .

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
15.0 10 90
18.0 10 90
18.1 95 5

| 23.0 | 95 | 5 |

LC-MS/MS Method (Quantification)

For trace-level analysis (e.g., genotoxic impurity screening), use Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: [M+H]⁺ = 256.1 m/z .

  • Product Ions:

    • Quantifier:135.0 m/z (Cleavage of amide bond, methoxybenzoyl cation).

    • Qualifier:105.0 m/z (Benzoyl cation) or 120.1 m/z (Ethylaniline fragment).

AnalyticalWorkflow cluster_SST System Suitability Test (SST) Sample Test Sample (API or Reaction Mix) Prep Sample Preparation (Dilution in MeOH/H2O) Sample->Prep LC LC Separation (C18 Gradient) Prep->LC MS MS Detection (ESI+ MRM: 256 -> 135) LC->MS Elution Data Data Analysis (Quantification vs. Std Curve) MS->Data Signal Integration SST_Std Ref Standard Injection (N-(2-ethylphenyl)-2-methoxybenzamide) SST_Check Check Retention Time & Tailing Factor SST_Std->SST_Check SST_Check->LC Pass

Figure 2: Analytical workflow for the quantification of the reference standard in complex matrices.

Protocol for Reference Standard Qualification

To use this compound as a "Primary Reference Standard," it must undergo structural confirmation.

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Confirm the presence of the Ethyl group : Triplet (~1.2 ppm) and Quartet (~2.6 ppm).[1]

    • Confirm the Methoxy group : Singlet (~3.8 ppm).

    • Confirm the Amide proton : Broad singlet (~9.5–10.0 ppm, exchangeable with D₂O).

    • Confirm Aromatic protons : Multiplets (6.8–7.8 ppm).

  • Mass Spectrometry: Confirm parent ion [M+H]⁺ = 256.1.

  • HPLC Purity: Must be >98.0% (area normalization) to be suitable as a quantitative standard.

Safety & Hazards (GHS)

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997. Link

  • PubChem. Compound Summary: N-(2-Ethylphenyl)benzamide (Structural Analog). National Library of Medicine. Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services, 2015. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(2-ethylphenyl)-2-methoxybenzamide Solubility Issues

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered with N-(2-ethylphenyl)-2-methoxybenzamide. By understanding the physicochemical properties of this compound and employing systematic solubilization strategies, you can ensure the accuracy and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solubility characteristics of N-(2-ethylphenyl)-2-methoxybenzamide.

Q1: What are the key physicochemical properties of N-(2-ethylphenyl)-2-methoxybenzamide that influence its solubility?

To effectively troubleshoot solubility, we must first understand the molecule's inherent properties. N-(2-ethylphenyl)-2-methoxybenzamide is a moderately large, hydrophobic molecule.

  • Molecular Structure & Polarity: The molecule consists of three main components: an ethylphenyl group, a methoxybenzamide core, and an amide linkage. Both the ethylphenyl and the methoxybenzoyl rings are non-polar, contributing significantly to the compound's overall hydrophobicity. The amide and methoxy groups introduce some polarity, but their influence is limited.

  • Molecular Weight: The molecular weight is approximately 255.32 g/mol . Generally, as molecular weight increases, especially with non-polar moieties, aqueous solubility tends to decrease.

  • Hydrogen Bonding: The amide group contains one hydrogen bond donor (the N-H group) and one hydrogen bond acceptor (the C=O group). The methoxy group provides another acceptor. While these allow for some interaction with polar solvents, the large hydrophobic surface area of the aromatic rings dominates, leading to poor water solubility.

  • Predicted Lipophilicity (LogP): While experimental data for this specific molecule is scarce, structurally similar compounds possess a high LogP (octanol-water partition coefficient), indicating a strong preference for lipid-like, non-polar environments over aqueous ones. For instance, the related compound 3,6-dichloro-N-(2-ethylphenyl)-2-methoxybenzamide has a predicted LogP of 4.8382[1].

Q2: What is the expected solubility of N-(2-ethylphenyl)-2-methoxybenzamide in common laboratory solvents?

Based on its structure, the following solubility profile can be anticipated:

Solvent TypeExamplesExpected SolubilityRationale
Aqueous Buffers Water, PBS, SalineVery Low / Practically InsolubleThe molecule's high hydrophobicity prevents effective interaction with the polar water molecules.
Polar Aprotic Solvents DMSO, DMF, AcetonitrileHighThese solvents can disrupt the intermolecular forces in the solid compound and can solvate both polar and non-polar regions of the molecule. DMSO is particularly effective.[2]
Alcohols Ethanol, Methanol, IsopropanolModerate to GoodAlcohols have both polar (hydroxyl) and non-polar (alkyl) character, allowing them to bridge the polarity gap and solvate the molecule more effectively than water.
Non-Polar Solvents Dichloromethane (DCM), ChloroformHighThese solvents readily solvate the large non-polar aromatic regions of the molecule.
Q3: Why is my compound "oiling out" or forming a precipitate when I dilute my DMSO stock into an aqueous buffer?

This is a very common and expected phenomenon known as "solvent shock" or precipitation. It occurs because:

  • High Stock Concentration: You have dissolved the compound in a strong organic solvent (like DMSO) where it is highly soluble.[3]

  • Solvent Shift: When this concentrated stock is introduced into an aqueous medium, the DMSO rapidly disperses. The individual molecules of N-(2-ethylphenyl)-2-methoxybenzamide are suddenly in an environment (water) where they are no longer soluble.[4]

  • Precipitation: Unable to remain dissolved in the now predominantly aqueous environment, the compound crashes out of solution, appearing as a precipitate or an oily film.[5][6] The solubility in the final aqueous medium is the limiting factor, not its solubility in the initial DMSO stock.[4]

Part 2: Troubleshooting Guide: A Step-by-Step Approach

This section provides a logical workflow for addressing specific solubility problems during your experiments.

Issue: My N-(2-ethylphenyl)-2-methoxybenzamide is insoluble in my aqueous buffer.

When direct dissolution in an aqueous medium fails, a systematic approach is required. The goal is to create a stable preparation at the desired final concentration.

Caption: Troubleshooting workflow for aqueous solubility.

Strategy 1: The Co-Solvent Approach

A co-solvent is a water-miscible organic solvent used in small amounts to increase the solubility of a hydrophobic compound in an aqueous solution.[7] The co-solvent essentially reduces the overall polarity of the solvent mixture, making it more hospitable to the non-polar solute.[8]

When to Use: This is often the first and simplest method to try, especially for in vitro assays.

Common Co-Solvents:

  • DMSO (Dimethyl sulfoxide): A powerful and common solvent. However, it's crucial to keep the final concentration low (typically <0.5%, ideally <0.1%) to avoid cellular toxicity.[3]

  • Ethanol: A less toxic option suitable for many cell-based assays.

  • Propylene Glycol (PG) & Polyethylene Glycols (PEGs): Often used in pharmaceutical formulations for their low toxicity.[7]

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve N-(2-ethylphenyl)-2-methoxybenzamide in 100% DMSO (or ethanol) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or brief sonication can aid dissolution.[6]

  • Pre-warm the Aqueous Medium: Ensure your target buffer or cell culture medium is pre-warmed to the experimental temperature (usually 37°C), as solubility is often higher at this temperature.[3]

  • Perform Serial Dilutions: Instead of a single large dilution, perform stepwise dilutions. For example, dilute the 50 mM stock 1:10 in the medium to get a 5 mM intermediate, then dilute that further to your final concentration. This gradual change can prevent solvent shock.[3]

  • Add Dropwise While Mixing: Add the stock solution slowly to the vortexing or swirling aqueous medium. This ensures rapid dispersal and minimizes localized high concentrations that lead to precipitation.[3]

  • Final Concentration Check: Calculate the final percentage of the co-solvent in your working solution. Always run a vehicle control (medium + the same final percentage of co-solvent) in your experiment to account for any effects of the solvent itself.

Strategy 2: Surfactant-Based Formulations

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in water.[9][10][11]

When to Use: When co-solvents are insufficient or when higher final concentrations of the compound are needed.

Common Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.[12]

  • Cremophor® EL: A potent non-ionic solubilizing agent, though it can have biological activity and should be used with caution.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, generally too harsh for cell-based assays but can be used in biochemical assays.

Step-by-Step Protocol:

  • Prepare Surfactant Solution: Create a solution of the surfactant in your aqueous buffer (e.g., 1-5% Tween® 80 in PBS).

  • Dissolve the Compound: Add the powdered N-(2-ethylphenyl)-2-methoxybenzamide directly to the surfactant-containing buffer.

  • Facilitate Dissolution: Use sonication and/or gentle heating (e.g., 37-50°C) to facilitate the formation of micelles and encapsulation of the compound. The solution may appear clear or slightly hazy.

  • Dilute as Needed: This stock can then be diluted further in the same surfactant-containing buffer.

Caption: Micellar encapsulation of a hydrophobic drug.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water and increasing solubility.[13]

When to Use: For creating stable aqueous solutions, often for in vivo administration or when co-solvents and surfactants are undesirable.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

Step-by-Step Protocol:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in water or buffer to a concentration of 10-40% (w/v).

  • Add Compound: Add the N-(2-ethylphenyl)-2-methoxybenzamide to this solution.

  • Promote Complexation: Stir or sonicate the mixture for several hours (or overnight) at room temperature or with gentle heat to allow for the formation of the inclusion complex.

  • Clarify Solution: After complexation, filter the solution through a 0.22 µm filter to remove any undissolved material.

References

  • Cosolvent - Wikipedia . Wikipedia. [Link]

  • Miyako, Y., et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect . International Journal of Pharmaceutics, 393(1-2), 48-54. [Link]

  • Paul, S., & Paul, S. (2017). The Hydrophobic Effect and the Role of Cosolvents . The Journal of Physical Chemistry B, 121(37), 8491-8500. [Link]

  • Miyako, Y. (2025). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect . ResearchGate. [Link]

  • Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? . ResearchGate. [Link]

  • Li, M., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs . Pharmaceutics, 13(9), 1467. [Link]

  • Haynes, D. C. (2014). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Paul, S., & Paul, S. (2017). The Hydrophobic Effect and the Role of Cosolvents . PubMed. [Link]

  • Al-Samydai, A., et al. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review . RSC Advances, 15(34), 23645-23663. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble . Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Katt, W. P. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? . ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2025). 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide . CompTox Chemicals Dashboard. [Link]

  • Bhadoriya, S. S. (2013). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha . Journal of Pharmaceutical Technology, Research and Management, 1(1), 1-8. [Link]

  • Sharma, D., et al. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs . Journal of Applied Pharmaceutical Science, 11(1), 1-10. [Link]

  • The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility . RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Ethylphenyl)benzamide . PubChem. [Link]

  • Yadav, V. R., et al. (2022). Techniques for Improving Solubility . International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]

  • U.S. Environmental Protection Agency. (2025). N-(3-Ethylphenyl)-N²-(2-methoxyphenyl)-2-methylalaninamide . CompTox Chemicals Dashboard. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxybenzamide . PubChem. [Link]

  • Al-Hamidi, H., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . Pharmaceutics, 14(11), 2387. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs . International Journal of Pharmacy & Life Sciences, 3(8), 1933-1940. [Link]

  • ChemSynthesis. (2025). N-methoxybenzamide . ChemSynthesis. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide . Cheméo. [Link]

Sources

Technical Guide: Optimizing Solution Stability of N-(2-ethylphenyl)-2-methoxybenzamide

[1]

Executive Summary

N-(2-ethylphenyl)-2-methoxybenzamide is a lipophilic amide characterized by significant steric hindrance around the amide bond due to ortho-substitution on both aromatic rings (2-methoxy on the benzoyl side, 2-ethyl on the aniline side).[1] While this steric shielding confers enhanced resistance to hydrolysis compared to simple benzamides, the compound remains vulnerable to precipitation in aqueous media and oxidative degradation at the benzylic position of the ethyl group.

Part 1: Solubility & Formulation (The Foundation)
Q1: I cannot get the compound to dissolve in water or PBS. What is the correct solvent system?

Answer: This compound is highly lipophilic (LogP ~4.8) and practically insoluble in pure aqueous buffers. You must use a water-miscible organic solvent to create a concentrated stock solution before diluting into your assay medium.[1]

Recommended Protocol:

  • Primary Solvent: Dissolve the solid in 100% DMSO (Dimethyl Sulfoxide) or Ethanol .

    • Solubility Limit: ~30 mg/mL in DMSO.[2]

  • Stock Concentration: Prepare a 10 mM or 20 mM stock.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Q2: The compound precipitates immediately upon dilution into cell culture media. How do I prevent this?

Answer: "Crash-out" precipitation occurs when a hydrophobic stock hits a high-water environment too quickly.[1]

Troubleshooting Steps:

  • Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Better: Dilute 10 mM stock 1:10 in DMSO/Buffer (50:50)

      
       then dilute into final media.
      
  • Vortexing: Vortex the media while adding the compound stock dropwise, not after.

  • Carrier Molecules: If precipitation persists at concentrations >10 µM, add a solubilizing agent to the media before adding the compound:

    • Tween-80 (0.05 - 0.1%) [1]

    • 
      -Cyclodextrin (0.5%) [1]
      
Part 2: Chemical Stability (Hydrolysis & Oxidation)
Q3: Is this compound sensitive to pH changes?

Answer: Yes, but it is more robust than typical amides due to steric protection.

  • Acidic Conditions (pH < 4): Risk of amide hydrolysis is moderate. The ortho-methoxy group can act as an intramolecular base, potentially assisting cleavage under harsh acidic conditions.

  • Basic Conditions (pH > 9): Risk of base-catalyzed hydrolysis.[1]

  • Neutral (pH 6-8): Maximal stability.[1]

Expert Insight: The 2-ethyl and 2-methoxy groups create a "steric fortress" around the carbonyl carbon, blocking the approach of water molecules. However, once hydrolysis occurs, it is irreversible.

Q4: Can I store the DMSO stock solution at room temperature?

Answer: Short-term (hours) is acceptable; long-term is not.[1]

  • Risk: DMSO is hygroscopic (absorbs water from air). Water in DMSO accelerates hydrolysis.

  • Oxidation Risk: The ethyl group on the phenyl ring possesses benzylic hydrogens (–CH₂–CH₃). These are susceptible to radical oxidation, especially if the DMSO is old and contains peroxides.

  • Recommendation: Use high-grade, anhydrous DMSO (stored under nitrogen/argon) and keep stocks frozen.

Part 3: Physical Stability & Labware
Q5: I see a loss of potency in my low-concentration assays (nM range). Is it degrading?

Answer: It is likely sorption , not chemical degradation. Lipophilic compounds (LogP > 3) stick to plastics (polystyrene plates, PVC tubing).

  • Diagnosis: If mass spec shows the parent mass but concentration is low, it's sorption. If you see new peaks (mass - 135 or +16), it's degradation.

  • Solution:

    • Use Glass or Low-Binding Polypropylene consumables.[1]

    • Include 0.01% BSA or Tween-20 in buffers to "coat" surfaces and keep the compound in solution.

Part 4: Analytical Monitoring & Degradation Pathways
Q6: How do I detect if my compound has degraded?

Answer: Use LC-MS or HPLC.[1] You must monitor for two specific breakdown pathways: Hydrolysis and Oxidation.

Key Degradation Products:

  • Hydrolysis Products:

    • 2-Methoxybenzoic acid (Acid fragment)[1]

    • 2-Ethylaniline (Amine fragment)[1]

  • Oxidation Products:

    • 1-(2-aminophenyl)ethanol derivatives (Benzylic hydroxylation)

Data Summary: Stability Parameters

ParameterOptimal RangeCritical Limit (Avoid)Reason
Solvent DMSO, EthanolWater (for stocks)Solubility & Hydrolysis
pH 6.0 – 8.0< 2.0 or > 10.0Amide Hydrolysis
Temperature -20°C (Storage)> 37°C (Prolonged)Thermal Degradation
Container Glass, Low-binding PPPolystyrene (PS)Surface Adsorption
Visualizing the Stability Logic
Diagram 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Amide Hydrolysis (pH-driven) and Benzylic Oxidation (Radical-driven).[1]

DegradationPathwaysCompoundN-(2-ethylphenyl)-2-methoxybenzamide(Intact)HydrolysisHydrolysis(Acid/Base Catalyzed)Compound->HydrolysispH < 4 or > 9+ H2OOxidationBenzylic Oxidation(Peroxides/Light)Compound->OxidationOld DMSOUV LightAcidFrag2-Methoxybenzoic AcidHydrolysis->AcidFragAmineFrag2-EthylanilineHydrolysis->AmineFragOxidizedProdBenzylic Alcohol/KetoneDerivativesOxidation->OxidizedProd

Caption: Primary degradation routes. Hydrolysis splits the amide bond; Oxidation attacks the ethyl side chain.

Diagram 2: Optimization Workflow

Follow this decision tree to ensure maximum stability during experiment preparation.

OptimizationWorkflowStartStart: Solid CompoundSolventDissolve in Anhydrous DMSO(10-20 mM Stock)Start->SolventStorageAliquot & Freeze (-20°C)Protect from LightSolvent->StorageDilutionDilution for AssayStorage->DilutionDirectAddDirect Addition to MediaDilution->DirectAddHigh Conc (>50µM)StepwiseStepwise Dilution(Intermediate 10x in Buffer)Dilution->StepwiseRecommendedPrecipPRECIPITATION RISK!DirectAdd->PrecipSuccessStable Assay SolutionStepwise->Success

Caption: Workflow to prevent precipitation and hydrolysis during stock preparation and dilution.

References
  • PubChem. N-(2-Ethylphenyl)benzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Beilstein Journals. Synthesis and stability of strongly acidic benzamide derivatives. Available at: [Link]

  • EPA CompTox. 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide Properties. Available at: [Link]

challenges in the purification of N-(2-ethylphenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(2-ethylphenyl)-2-methoxybenzamide

Case ID: PUR-BENZ-002 Subject: Troubleshooting Isolation & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

The synthesis of N-(2-ethylphenyl)-2-methoxybenzamide presents a classic "lipophilic amide" purification challenge.[1] The molecule contains two hydrophobic aromatic rings (one with an ethyl group, one with a methoxy group) linked by a rigid amide bond.

Common failure modes for this specific scaffold include:

  • "Oiling Out" during crystallization: The ethyl chain disrupts crystal lattice packing, causing the product to separate as a supercooled oil rather than a solid.

  • Co-elution of 2-ethylaniline: The starting amine has a similar polarity to the product on silica gel, leading to mixed fractions.

  • Hydrolysis Sensitivity: Aggressive acidic workups can revert the amide to the parent acid if temperature is uncontrolled.

This guide prioritizes thermodynamic control (crystallization) and orthogonal chemical washing (pKa-based extraction) over brute-force chromatography.[1]

Module 1: Chemical Washing (The "pKa" Strategy)

User Question: I ran a flash column, but my product is still contaminated with the starting amine (2-ethylaniline). How do I remove this without running another column?

Technical Insight: Chromatography is often inefficient for separating anilines from benzamides because both hydrogen bond with silica silanols, causing peak tailing and overlap. The most robust separation is chemoselective extraction based on pKa differences.

  • Target Molecule: Neutral (Amide).

  • Impurity A (2-Ethylaniline): Weak Base (pKa

    
     4.4).[1]
    
  • Impurity B (2-Methoxybenzoic acid): Weak Acid (pKa

    
     3.9).[1]
    

The Protocol: You must shift the aqueous pH at least 2 units beyond the pKa of the impurity to ensure >99% ionization (water solubility).

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc). Avoid Dichloromethane (DCM) if possible, as it forms emulsions easily with basic water.

  • Acid Wash (Removes Amine):

    • Wash organic layer with 1M HCl (pH

      
       0).
      
    • Mechanism:[1] 2-ethylaniline becomes protonated (

      
      ), becoming water-soluble.[1] The amide remains in EtOAc.
      
    • Caution: Keep cold (0–5°C) and contact time <10 mins to prevent amide hydrolysis.

  • Base Wash (Removes Acid):

    • Wash organic layer with Sat. NaHCO₃ (pH

      
       8.5).
      
    • Mechanism:[1] Unreacted 2-methoxybenzoic acid becomes the carboxylate salt (

      
      ), partitioning into water.[1]
      
  • Drying: Wash with Brine

    
     Dry over MgSO₄ 
    
    
    
    Concentrate.

Visual Logic: The Extraction Decision Tree

WorkupLogic Start Crude Reaction Mixture (Amide + Amine + Acid) Solvent Dissolve in Ethyl Acetate Start->Solvent AcidWash Wash with 1M HCl (Cold) Solvent->AcidWash AqLayer1 Aqueous Layer 1: Protonated 2-Ethylaniline (Discard) AcidWash->AqLayer1 Extracts Bases OrgLayer1 Organic Layer: Amide + Acid AcidWash->OrgLayer1 Retains Neutrals/Acids BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer 2: 2-Methoxybenzoate (Discard) BaseWash->AqLayer2 Extracts Acids FinalOrg Final Organic Layer: Pure Neutral Amide BaseWash->FinalOrg Product Isolation

Caption: Chemoselective extraction workflow targeting the specific pKa values of 2-ethylaniline and 2-methoxybenzoic acid.

Module 2: Overcoming "Oiling Out" (Crystallization)

User Question: I tried recrystallizing from hot ethanol, but as it cooled, the product separated as a yellow oil at the bottom, not crystals. What went wrong?

Technical Insight: The 2-ethyl group adds significant rotational freedom and lipophilicity, lowering the melting point and making the compound prone to coming out of solution as a liquid (oiling out) before it reaches the freezing point. This is a kinetic trap . You must keep the temperature in the "Meta-Stable Zone" where crystal growth is favored over liquid-liquid phase separation.[1]

Troubleshooting Protocol:

VariableRecommendationWhy?
Solvent System EtOH : Water (9:1) or EtOAc : Hexane Pure ethanol is often too good a solvent.[1] You need a binary system to fine-tune saturation.[1]
Cooling Rate Extremely Slow Rapid cooling crashes the product as oil. Wrap the flask in cotton/foil to cool over 2-3 hours.
Seeding Mandatory If you have any solid (even crude), add a speck at the "cloud point" (approx 40-50°C). This provides a nucleation template.
The "Rescue" Re-heat & Add Solvent If it oils out: Re-heat until clear. Add a small amount of the good solvent (e.g., EtOH) to lower saturation, then cool again more slowly.[2]

Advanced Technique: The "Scratch" Method If oiling persists, use a glass rod to vigorously scratch the side of the flask at the oil/solvent interface. The friction creates microscopic glass shards that serve as nucleation sites [1].

Module 3: Chromatography Optimization

User Question: I must use a column because my reaction had many side products. The amide spot streaks and co-elutes with impurities.

Technical Insight: Amides are hydrogen-bond donors/acceptors.[1] On silica, they interact with surface silanols (


), causing peak broadening (tailing).

The Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent.

    • Mechanism:[1] TEA is more basic than your amide. It preferentially binds to the active silica sites, "capping" them and allowing your amide to elute as a sharp, symmetrical band [2].

  • Gradient Strategy:

    • Do not use Isocratic (e.g., 30% EtOAc).

    • Use a gradient: 0%

      
       40% EtOAc in Hexanes  over 15 Column Volumes (CV).
      
    • Note: The 2-methoxy group makes this molecule slightly more polar than standard benzamides; expect elution around 25-35% EtOAc.[1]

Module 4: Scavenger Resins (The "Green" Alternative)

User Question: I cannot do an aqueous workup because of emulsion formation. Is there a solid-phase alternative?

Technical Insight: Yes. Polymer-supported scavengers are ideal for removing unreacted amines/acids without liquid-liquid extraction.[1]

Protocol:

  • To remove 2-ethylaniline: Add Polymer-supported Isocyanate (e.g., PS-Isocyanate) to the reaction mixture.[1]

    • Reaction:

      
       (Urea bond).[1]
      
    • The impurity becomes covalently bound to the bead.

  • To remove 2-methoxybenzoic acid: Add Polymer-supported Trisamine or Carbonate.[1]

  • Process: Stir for 2-4 hours at RT

    
     Filter 
    
    
    
    Evaporate filtrate.

Scavenger Workflow Diagram

ScavengerLogic Mixture Crude Mix Resin Add PS-NCO (Resin) Mixture->Resin Stir Stir 4h Resin->Stir Filter Filtration Stir->Filter Pure Pure Amide (Filtrate) Filter->Pure Liquid Waste Solid Waste (Resin-Impurity) Filter->Waste Solid

Caption: Solid-phase purification using isocyanate scavenger resins to covalently bind unreacted aniline.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography; Wiley, 2010 . (Mechanisms of silanol interaction and amine modifiers).

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Amide coupling mechanisms and pKa principles).
  • Wen, W.; et al. "Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide..."[1][3] ChemMedChem, 2015 , 10(1), 57-61. (Specific reference to workup of N-(2-ethoxyphenyl)benzamide derivatives).

  • Google Patents. "Method for preparing N-(2-phenylethyl)benzamide."[1] CN103288667A. (Industrial scale precipitation and acid/base wash protocols for ethyl-substituted benzamides).

Sources

dealing with N-(2-ethylphenyl)-2-methoxybenzamide cytotoxicity in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cytotoxicity & Experimental Optimization

Status: Active | Case ID: NE-MB-CTX-001 Audience: Research Scientists, Medicinal Chemists, Assay Development Leads[1]

Executive Summary: The Compound Profile

N-(2-ethylphenyl)-2-methoxybenzamide (referred to herein as NE-MB ) is a lipophilic O-anisamide derivative.[1] Structurally, it shares a scaffold with high-affinity ligands for Sigma receptors (σ1/σ2) and Dopamine D2/D3 receptors .[1]

Researchers frequently encounter "unexpected cytotoxicity" with this class of compounds.[1] This guide distinguishes between artifactual toxicity (solubility issues, assay interference) and mechanism-based toxicity (mitochondrial uncoupling, Sigma-2 activation).[1]

Physicochemical Property Value / Characteristic Implication for Cytotoxicity
LogP (Lipophilicity) ~3.8 – 4.2 (Predicted)High membrane permeability; prone to accumulation in lipid bilayers.[1]
Water Solubility Low (< 50 µM in aqueous buffer)High risk of micro-precipitation ("Crystal Effect") causing physical cell damage.[1]
Key Moiety O-Anisamide (2-methoxybenzamide)Known pharmacophore for Sigma-2 receptors (agonism induces apoptosis).[1]
Solvent Compatibility DMSO (Good), Ethanol (Moderate)Requires careful "step-down" dilution to prevent solvent shock.[1]
Phase 1: Diagnostic Workflow

Before altering your biological hypothesis, you must validate the physical state of the compound in your assay. Use this decision matrix to diagnose the root cause of cell death.

Cytotoxicity_Diagnosis Start Observation: Unexpected Cell Death / Low Viability Microscopy Step 1: Phase Contrast Microscopy (10x - 40x) Start->Microscopy Crystals Are crystals/precipitate visible on cells or well bottom? Microscopy->Crystals Solubility_Issue Diagnosis: Physical Cytotoxicity (Crystal Seeding) Crystals->Solubility_Issue Yes Solvent_Check Step 2: Check Solvent Control (DMSO %) Crystals->Solvent_Check No DMSO_High Is Final DMSO > 0.5%? Solvent_Check->DMSO_High Solvent_Tox Diagnosis: Solvent Toxicity (Osmotic/Membrane Shock) DMSO_High->Solvent_Tox Yes Assay_Check Step 3: Orthogonal Assay (Metabolic vs. Membrane) DMSO_High->Assay_Check No Discrepancy Do MTT and LDH/ATP results match? Assay_Check->Discrepancy Interference Diagnosis: Assay Interference (Reductive/Quenching Artifact) Discrepancy->Interference No (Results Diverge) True_Bio Diagnosis: True Biological Toxicity (Sigma-2 Agonism / Mitochondrial) Discrepancy->True_Bio Yes (Results Match)

Caption: Diagnostic logic flow for differentiating physical precipitation, solvent effects, and true biological cytotoxicity.

Phase 2: Troubleshooting Solubility (The "Crystal Effect")

The Problem: NE-MB is highly hydrophobic.[1] When a concentrated DMSO stock is spiked directly into aqueous media, the compound may "crash out," forming micro-crystals that are invisible to the naked eye but lethal to cells (physical membrane rupture).

The Solution: Use the "Step-Down" Serial Dilution Protocol .[1]

Protocol: Safe Preparation of NE-MB for Cell Culture
  • Stock Preparation: Dissolve NE-MB in 100% DMSO to create a 10 mM Master Stock . Vortex until completely clear.[1]

  • Intermediate Dilution (The Critical Step):

    • Do not add the 10 mM stock directly to the cell well.

    • Prepare a 2X Working Solution in complete media (containing serum).

    • Why? Serum proteins (Albumin) act as carriers, sequestering the lipophilic benzamide and preventing crystallization.

  • Final Application:

    • Add the 2X Working Solution to the cells (already in 100 µL media) in a 1:1 ratio.

    • Max DMSO Limit: Ensure the final DMSO concentration is ≤ 0.5% (v/v) . For sensitive lines (e.g., primary neurons, stem cells), limit to 0.1% .

Expert Insight: If turbidity is observed at >50 µM, the cytotoxicity is likely physical. Validate this by spinning down the media (centrifuge 5 min @ 10,000 x g) and treating cells with the supernatant. If toxicity disappears, the solid crystals were the killer.

Phase 3: Assay Interference (The "False Signal")

The Problem: Benzamide derivatives can interfere with Tetrazolium-based assays (MTT/MTS).

  • Chemical Reduction: The amide/methoxy structure can chemically reduce MTT to formazan in the absence of cells, leading to false viability signals (underestimating toxicity).

  • Mitochondrial Uncoupling: Benzamides often act as mild mitochondrial uncouplers.[1] This depresses mitochondrial membrane potential, causing MTT signals to drop without actual cell death (overestimating toxicity).

The Solution: Use an ATP-based Luminescent Assay .[1]

Assay TypeCompatibility with NE-MBRecommendation
MTT / MTS Low Avoid. High risk of chemical interference and metabolic decoupling artifacts [1, 2].[1]
LDH Release Medium Acceptable. Measures membrane integrity (necrosis) rather than metabolism.[1] Good for confirming "Crystal Effect" rupture.
ATP (CellTiter-Glo) High Recommended. Direct measure of cell health; less susceptible to benzamide redox chemistry [3].[1]
Phase 4: Biological Mechanism (True Toxicity)

If solubility and assay artifacts are ruled out, the cytotoxicity is biological.

Mechanism: NE-MB contains the 2-methoxybenzamide pharmacophore, which is a classic scaffold for Sigma-2 Receptor (σ2R) agonists .[1]

  • Causality: σ2R activation triggers caspase-independent cell death via lysosomal membrane permeabilization and mitochondrial reactive oxygen species (ROS) generation [4].[1]

  • Verification Experiment:

    • Pre-treat cells with a selective Sigma-2 antagonist (e.g., RHM-1 or AC927 ) 1 hour before adding NE-MB.[1]

    • Result: If toxicity is rescued (viability returns), the cell death is on-target (Sigma-2 mediated).[1]

Frequently Asked Questions (FAQ)

Q1: My cells look healthy under the microscope, but the MTT assay shows 0% viability. Why? A: This is likely Mitochondrial Uncoupling .[1] The benzamide may be disrupting the proton gradient required for MTT reduction without immediately killing the cell. Switch to an LDH assay to verify membrane integrity or an ATP assay to check energy status.[1]

Q2: Can I use Ethanol instead of DMSO? A: Generally, No . While NE-MB dissolves in ethanol, ethanol is more volatile and toxic to cells at lower concentrations than DMSO.[1] Ethanol evaporation in 96-well plates can cause rapid precipitation of the compound ("edge effect").[1] Stick to DMSO < 0.5%.[1][2][3]

Q3: Is this compound light-sensitive? A: Benzamides can be photo-reactive.[1] While not extremely unstable, it is "Good Laboratory Practice" (GLP) to protect stocks from direct UV/sunlight to prevent photo-oxidation of the ethyl group or hydrolysis of the amide bond.

References
  • Stockert, J. C., et al. (2018).[1] MTT assay for cell viability: Intracellular localization and some chemical pitfalls. Acta Histochemica.[1]

  • Promega Corporation. (2024).[1] Cell Viability Assay Guide: Interference with Tetrazolium Assays.

  • Riss, T. L., et al. (2016).[1] Cell Viability Assays: ATP-based Methods.[1][4] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Zeng, C., et al. (2012).[1] Sigma-2 receptors/TMEM97 agonists produce cell death in cancer cells via lysosomal destabilization.[1] Journal of Experimental & Clinical Cancer Research.[1]

  • BenchChem. (2025).[1][5][6] Solubility and Handling of Benzamide Derivatives.[1][5]

Sources

Technical Support Center: Enhancing the Bioavailability of N-(2-ethylphenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically address and overcome bioavailability challenges associated with N-(2-ethylphenyl)-2-methoxybenzamide. As this appears to be a novel chemical entity with limited publicly available data, we will operate under the working hypothesis that, like many benzamide derivatives, it exhibits poor aqueous solubility, placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.

Our approach is grounded in fundamental physicochemical characterization, followed by the rational selection and troubleshooting of advanced formulation strategies. Every protocol herein is designed to be a self-validating system, providing clear causality for experimental choices to ensure robust and reproducible outcomes.

Part 1: Foundational Physicochemical Characterization

Before attempting to enhance bioavailability, a thorough understanding of the molecule's intrinsic properties is critical. Low bioavailability is a symptom; poor solubility, low permeability, or extensive first-pass metabolism is the diagnosis.

FAQ 1.1: What are the critical starting parameters I need to measure for N-(2-ethylphenyl)-2-methoxybenzamide?

You must establish a baseline profile. The following table outlines the essential experiments and the rationale behind them.

Parameter Experimental Protocol Rationale & Interpretation
Aqueous Solubility Protocol 1: Equilibrium solubility measurement in buffers at pH 1.2, 4.5, and 6.8.Determines the pH-dependent solubility profile. Poor solubility (<100 µg/mL) across all pH values confirms a significant dissolution rate-limiting barrier to absorption, a hallmark of BCS Class II/IV compounds.[1][2]
LogP / LogD Protocol 2: Shake-flask method using n-octanol and water/buffer.Indicates the lipophilicity of the compound. A high LogP (typically >3) suggests good permeability but also points towards potential solubility issues in aqueous gastrointestinal fluids.[3]
Permeability Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA).Provides a high-throughput, cell-free assessment of passive diffusion. Low permeability, in conjunction with low solubility, would classify the compound as BCS Class IV, requiring more complex formulation strategies.[4]
Metabolic Stability Protocol 4: In vitro incubation with liver microsomes (human, rat).Assesses susceptibility to first-pass metabolism.[5] Rapid degradation suggests that even if solubility is improved, bioavailability may still be limited by pre-systemic clearance. This may necessitate strategies like lymphatic transport to bypass the liver.[6]
Solid-State Properties Differential Scanning Calorimetry (DSC) & X-Ray Powder Diffraction (XRPD).Determines the melting point and crystallinity. A high melting point and crystalline nature often correlate with poor solubility.[3] This information is crucial for developing amorphous solid dispersions.

Part 2: Formulation Strategies & Troubleshooting

Based on the initial characterization, you can now select an appropriate formulation strategy. For a presumed BCS Class II/IV compound, the primary goals are to enhance the dissolution rate and maintain a supersaturated state in the gastrointestinal tract.[4]

Strategy 1: Amorphous Solid Dispersions (ASDs)

ASDs enhance solubility by converting a stable, low-energy crystalline drug into a high-energy, disordered amorphous state, often stabilized within a polymer matrix.[3][6]

ASD_Workflow PolymerScreen Polymer & Solvent Screening (e.g., HPMCAS, PVP VA64, Soluplus®) DrugLoading Determine Max Drug Loading PolymerScreen->DrugLoading Prep Prepare ASD via Solvent Evaporation or Spray Drying DrugLoading->Prep Char Solid-State Characterization (DSC, XRPD to confirm amorphous state) Prep->Char Dissolution In Vitro Dissolution Testing (Non-sink conditions) Char->Dissolution Stability Physical Stability Assessment (Recrystallization at 40°C/75% RH)

Workflow for Amorphous Solid Dispersion (ASD) Development.
  • Q: My ASD shows rapid dissolution initially, but the concentration quickly drops. Why?

    • A: This is likely due to the precipitation of the amorphous drug back into its stable crystalline form in the aqueous dissolution medium. This is a common challenge with supersaturating systems.

    • Troubleshooting Steps:

      • Incorporate a Precipitation Inhibitor: Ensure the selected polymer (e.g., HPMCAS) is effective at maintaining supersaturation. You may need to screen different polymers or use a combination.

      • Optimize Drug Loading: High drug loading (>40%) increases the thermodynamic driving force for crystallization. Try reducing the drug-to-polymer ratio.

      • Modify Dissolution Medium: The presence of biorelevant media (e.g., FaSSIF, FeSSIF) can sometimes stabilize the supersaturated state better than simple buffers.

  • Q: My ASD is physically unstable and recrystallizes during storage. How can I fix this?

    • A: This indicates either an inappropriate polymer choice, excessive drug loading, or residual solvent.

    • Troubleshooting Steps:

      • Check Glass Transition Temperature (Tg): Use DSC to measure the Tg of your ASD. A low Tg (e.g., <50°C above storage temperature) suggests high molecular mobility, which facilitates crystallization. Select a polymer with a higher Tg.

      • Ensure Strong Drug-Polymer Interactions: Polymers that can form hydrogen bonds with the drug are often better stabilizers.[3]

      • Optimize Drying Process: Ensure all residual solvent is removed from the ASD, as it can act as a plasticizer, lower the Tg, and promote crystallization.

Strategy 2: Lipid-Based Formulations (LBFs)

LBFs, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), are excellent for highly lipophilic compounds. They improve bioavailability by presenting the drug in a solubilized state and forming fine oil-in-water emulsions upon gentle agitation in gastrointestinal fluids.[5][7][8]

SEDDS_Mechanism SEDDS SEDDS Formulation (Drug in Oil/Surfactant/Co-solvent) GI_Fluid Aqueous GI Fluids SEDDS->GI_Fluid Dispersion Emulsion Spontaneous Emulsification (Fine o/w Droplets) GI_Fluid->Emulsion Lumen Drug Remains Solubilized in Lumen Emulsion->Lumen Absorption Enhanced Absorption (Increased surface area & concentration gradient) Lumen->Absorption Lymphatic Potential Lymphatic Uptake (Bypasses First-Pass Metabolism) Absorption->Lymphatic

Mechanism of Bioavailability Enhancement by SEDDS.
  • Q: My SEDDS formulation is cloudy before dilution or shows phase separation.

    • A: This indicates poor miscibility of the components or that the drug has precipitated out of the lipid vehicle.

    • Troubleshooting Steps:

      • Verify Excipient Miscibility: Systematically test the miscibility of your chosen oil, surfactant, and co-solvent combinations.

      • Determine Drug Solubility in Excipients: Quantify the solubility of N-(2-ethylphenyl)-2-methoxybenzamide in individual excipients to select the best solvent system. Modified or hydrolyzed vegetable oils often have better solubilizing capacity than simple long-chain triglycerides.[8]

      • Construct a Ternary Phase Diagram: This is essential for identifying the optimal ratios of oil, surfactant, and co-solvent that form a stable, clear microemulsion region.

  • Q: The formulation emulsifies well, but in vivo pharmacokinetic data shows high variability.

    • A: This can be caused by in vivo drug precipitation upon dispersion and digestion of the lipid components.

    • Troubleshooting Steps:

      • Perform In Vitro Lipolysis Testing: Use a lipolysis model to simulate the digestion of your formulation by pancreatic lipase. Monitor the drug concentration in the aqueous phase over time. Precipitation indicates the formulation is not robust to digestion.

      • Increase Surfactant/Co-solvent Ratio: A higher surfactant concentration can help solubilize the drug as the oil phase is digested.

      • Incorporate a Polymeric Precipitation Inhibitor: Adding a polymer like HPMC can sometimes help maintain drug solubilization during the lipolysis process.

Part 3: Analytical & In-Vitro Testing Troubleshooting

FAQ 3.1: My in vitro dissolution results are inconsistent and not reproducible. What are the common causes?

Dissolution testing is highly susceptible to variability. A systematic investigation is key.[9][10][11]

Potential Cause Troubleshooting Action
Media Preparation Verify the pH of the buffer after preparation. Ensure complete dissolution of all buffer salts. For concentrated buffers, validate that dilution does not affect performance.[9][10]
Degassing Inadequate degassing of the media can lead to bubble formation on the dosage form or apparatus, altering hydrodynamics. Use a validated degassing method and check dissolved oxygen levels if issues persist.[9][10]
Apparatus Setup Ensure vessel, paddle/basket height, and rotational speed are all within USP tolerance. Check for wobbly shafts or misshapen baskets.[10][12]
Sampling & Filtering Ensure the sampling position is correct. Adsorption of the drug onto the filter can artificially lower results. Perform a filter validation study to check for drug binding.
Drug Degradation The compound may be unstable at the pH of the dissolution medium. Analyze for degradants via HPLC to confirm chemical stability during the test.[9][10]
FAQ 3.2: What is the best analytical method for quantifying N-(2-ethylphenyl)-2-methoxybenzamide in biological matrices like plasma?

For quantitative analysis in complex biological fluids, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[13][14][15]

  • Why LC-MS/MS? It offers superior sensitivity and selectivity compared to HPLC-UV, which is crucial for detecting low concentrations of the drug and its metabolites while minimizing interference from endogenous matrix components.

  • Method Development Steps:

    • Sample Preparation: Start with a simple protein precipitation, but if matrix effects are high, move to more rigorous Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[16]

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of acetonitrile or methanol and a volatile buffer like ammonium formate.

    • Mass Spectrometry: Optimize ionization using electrospray ionization (ESI) in positive mode. Identify a stable precursor ion and at least two specific product ions for Multiple Reaction Monitoring (MRM) to ensure confident quantification.

Protocols

Protocol 1: Equilibrium Solubility Determination
  • Prepare 0.1 M buffers at pH 1.2 (KCl/HCl), 4.5 (Acetate), and 6.8 (Phosphate).

  • Add an excess amount of N-(2-ethylphenyl)-2-methoxybenzamide to a vial containing each buffer (e.g., 5 mg in 1 mL).

  • Rotate the vials at a constant temperature (e.g., 37°C) for 48 hours to ensure equilibrium is reached.

  • After 24 and 48 hours, withdraw an aliquot and filter it through a 0.22 µm syringe filter (pre-validate filter for non-binding).

  • Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Equilibrium is confirmed if the 24-hour and 48-hour results are within 10% of each other.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare a donor plate with a buffer solution (e.g., pH 6.5) containing a known concentration of the test compound.

  • Coat the filter of a 96-well filter plate with a lipid solution (e.g., 10% lecithin in dodecane) to form the artificial membrane.

  • Place the filter plate on top of an acceptor plate containing the same buffer.

  • Incubate the plate sandwich for a specified time (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells by HPLC-UV or LC-MS.

  • Calculate the permeability coefficient (Pe) and compare it to high and low permeability reference compounds (e.g., propranolol and furosemide).

References

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implic
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023). IntechOpen.
  • Novel Formulation Strategies for Enhancing Dissolution and/or Oral Bioavailability. MDPI.
  • Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. (2022). Dissolution Technologies.
  • Dissolution Testing For Tablets. Teledyne Labs.
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies.
  • (PDF) Dissolution Method Troubleshooting: An Industry Perspective. Academia.edu.
  • Tackling the challenges with poorly soluble drugs. (2015). MedCrave online.
  • ANALYTICAL METHOD SUMMARIES. (2021). Eurofins.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC.
  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. College of Saint Benedict and Saint John's University.

Sources

Validation & Comparative

A Comparative Analysis of N-(2-ethylphenyl)-2-methoxybenzamide and its Hydroxylated Analog for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comparative analysis of N-(2-ethylphenyl)-2-methoxybenzamide (Compound A) and its close structural analog, N-(2-ethylphenyl)-2-hydroxybenzamide (Compound B) . The single, strategic modification—the substitution of a methoxy group (-OCH₃) with a hydroxyl group (-OH)—profoundly impacts the compound's physicochemical properties, target engagement, and pharmacokinetic profile. Understanding these differences is crucial for researchers in neuroscience and drug development, particularly those targeting the translocator protein (TSPO), an 18 kDa protein on the outer mitochondrial membrane implicated in neuroinflammation and various neurological disorders.[2][3] This comparison will illuminate the structure-activity relationships (SAR) that govern the potential of these molecules as therapeutic agents or imaging probes.[4][5]

Physicochemical Properties: A Tale of Two Functional Groups

The primary structural difference between Compound A and Compound B is the O-methyl group. This seemingly minor change introduces significant differences in polarity, hydrogen bonding capability, and acidity, which are reflected in their predicted physicochemical properties.

PropertyN-(2-ethylphenyl)-2-methoxybenzamide (Compound A)N-(2-ethylphenyl)-2-hydroxybenzamide (Compound B)Rationale for Difference
Molecular Formula C₁₆H₁₇NO₂C₁₅H₁₅NO₂Difference of one CH₂ group.
Molecular Weight 255.31 g/mol 241.28 g/mol The methoxy group is heavier than the hydroxyl group.
Predicted XLogP3 ~3.5~3.0The hydroxyl group is more polar than the methoxy group, reducing lipophilicity.[6]
Hydrogen Bond Donors 1 (Amide N-H)2 (Amide N-H, Phenolic O-H)The hydroxyl group acts as an additional H-bond donor.
Hydrogen Bond Acceptors 2 (Amide C=O, Methoxy O)2 (Amide C=O, Hydroxyl O)Both have similar acceptor counts.
pKa (Phenolic) N/A~9-10The hydroxyl group is weakly acidic, a key feature for potential interactions.

Data is estimated based on standard cheminformatics predictors and known chemical principles.

Pharmacological Profile: Targeting the Translocator Protein (TSPO)

N-phenylbenzamide derivatives are well-documented ligands for the Translocator Protein (TSPO), a key biomarker for neuroinflammation.[2][7] Increased TSPO expression is observed in activated microglia and astrocytes, making it a valuable target for PET imaging and potential therapeutic intervention in neurodegenerative diseases.[3][8]

The methoxy-to-hydroxyl substitution directly impacts how these ligands interact with the TSPO binding pocket. The hydroxyl group in Compound B can act as a hydrogen bond donor, potentially forming a key interaction with amino acid residues (e.g., histidine or serine) in the binding site, which may lead to higher affinity and/or selectivity compared to Compound A , whose methoxy group can only act as a hydrogen bond acceptor.

Hypothesized TSPO Signaling Pathway

The diagram below illustrates the role of TSPO in the mitochondria and its use as a biomarker for neuroinflammation, which can be monitored by PET ligands based on these scaffolds.

TSPO_Pathway cluster_neuron Neuron / Glial Cell cluster_mito Mitochondrion cluster_imaging External Application TSPO TSPO PTPC PTPC Complex TSPO->PTPC Steroid Neurosteroid (e.g., Pregnenolone) TSPO->Steroid Steroidogenesis PET_Scanner PET Scanner TSPO->PET_Scanner Signal Detected VDAC VDAC VDAC->PTPC ANT ANT ANT->PTPC Cholesterol Cholesterol Cholesterol->TSPO Transport PET_Ligand Compound A or B (PET Ligand) PET_Ligand->TSPO Binds to Injury Neuronal Injury / Inflammation Microglia Activated Microglia & Astrocytes Injury->Microglia Activates Microglia->TSPO Upregulates Expression

Caption: TSPO's role in neurosteroid synthesis and as a biomarker for PET imaging.

Comparative In Vitro Evaluation: A Protocol for TSPO Binding Affinity

To quantify the binding affinity of Compound A and Compound B for TSPO, a competitive radioligand binding assay is the gold standard. This experiment determines the inhibitory constant (Ki) of each compound by measuring how effectively it competes with a known high-affinity radioligand.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the Ki of Compound A and Compound B for the human TSPO.

Materials:

  • Radioligand: [³H]PK11195 (a standard high-affinity TSPO ligand).[8]

  • Cell Line: U87 MG glioblastoma cells or other cells with high endogenous TSPO expression.

  • Membrane Preparation: Homogenized cell membranes prepared via ultracentrifugation.

  • Assay Buffer: Tris-HCl buffer, pH 7.4.

  • Test Compounds: Stock solutions of Compound A and Compound B in DMSO.

  • Instrumentation: Scintillation counter.

Workflow:

  • Membrane Preparation: Culture U87 MG cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • A fixed concentration of [³H]PK11195 (typically at its Kd value).

    • Increasing concentrations of the test compound (Compound A or B) or vehicle (for total binding).

    • For non-specific binding (NSB) wells, add a high concentration of unlabeled PK11195.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.[7]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay_Workflow start Start: Prepare Reagents prepare_membranes 1. Prepare Cell Membranes (U87 MG Cells) start->prepare_membranes plate_setup 2. Set Up 96-Well Plate (Buffer, [³H]PK11195, Test Compound) prepare_membranes->plate_setup incubation 3. Add Membranes & Incubate (60-90 min @ RT) plate_setup->incubation filtration 4. Rapid Filtration (Separate Bound/Unbound) incubation->filtration washing 5. Wash Filters (Remove NSB) filtration->washing counting 6. Scintillation Counting (Measure CPM) washing->counting analysis 7. Data Analysis (Calculate IC₅₀ and Ki) counting->analysis end End: Determine Ki analysis->end

Caption: Workflow for the competitive TSPO radioligand binding assay.

Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations

The switch from a methoxy to a hydroxyl group creates a significant fork in the potential developmental path of these compounds.

  • Compound A (Methoxy): The methoxy group is relatively stable metabolically and contributes to higher lipophilicity. This could lead to better brain penetration. However, it lacks the strong, directional interaction potential of a hydroxyl group, which might result in lower binding affinity.

  • Compound B (Hydroxyl): The hydroxyl group can form strong hydrogen bonds, potentially increasing binding affinity and selectivity.[9] However, this phenolic hydroxyl group is a prime site for Phase II metabolism (glucuronidation or sulfation) in the liver. This can lead to rapid clearance and lower oral bioavailability, a common challenge in drug design.[4] The increased polarity might also slightly reduce its ability to cross the blood-brain barrier compared to its methoxy counterpart.

Conclusion

The comparison between N-(2-ethylphenyl)-2-methoxybenzamide (Compound A) and N-(2-ethylphenyl)-2-hydroxybenzamide (Compound B) serves as a classic case study in medicinal chemistry. Compound A, with its higher lipophilicity and metabolic stability, may be a better starting point for a brain-penetrant therapeutic agent where prolonged exposure is necessary. Conversely, Compound B's hydroxyl group offers the potential for higher-affinity binding, making it an attractive candidate for applications like PET imaging, where high target engagement and subsequent rapid clearance are often desirable.[10] The choice between these analogs depends entirely on the intended application, highlighting the critical importance of seemingly small structural modifications in shaping the overall profile of a drug candidate. Further experimental validation of their binding affinities, metabolic stability, and in vivo efficacy is required to fully elucidate their therapeutic or diagnostic potential.

References

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). Pharmaceutical Sciences Asia.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI.
  • Synthesis and Evaluation of Translocator 18 kDa Protein (TSPO) Positron Emission Tomography (PET) Radioligands with Low Binding Sensitivity to Human Single Nucleotide Polymorphism rs6971. (2014).
  • In Vivo Cerebral Translocator Protein (TSPO) Binding and Its Relationship with Blood Adiponectin Levels in Treatment-Naïve Young Adults with Major Depression: A [11C]PK11195 PET Study. (n.d.). PMC.
  • Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SO
  • Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Upd
  • Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI.
  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)
  • Patterns of Mitochondrial TSPO Binding in Cerebral Small Vessel Disease: An in vivo PET Study With Neuropathological Comparison. (2020). Frontiers.
  • Resolving the cellular specificity of TSPO imaging in a rat model of peripherally-induced neuroinflamm
  • Structure Activity Rel
  • 2-Hydroxy-benzamide derivatives synthesis. (n.d.).
  • N-Ethyl-2-hydroxybenzamide. (n.d.). PubChem.

Sources

The Structure-Activity Relationship of N-(2-ethylphenyl)-2-methoxybenzamide: A Comparative Guide to Anticonvulsant Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of a multitude of therapeutic agents. Within this class, N-phenylbenzamide derivatives have emerged as a promising avenue for the development of novel anticonvulsant drugs. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(2-ethylphenyl)-2-methoxybenzamide and its analogs, offering a comparative perspective against established and alternative anticonvulsant compounds. By delving into the causality behind experimental design and presenting supporting data, this document serves as a technical resource for researchers and professionals engaged in drug discovery and development.

The N-Phenylbenzamide Pharmacophore: A Foundation for Anticonvulsant Activity

The fundamental structure of N-phenylbenzamide, consisting of a benzoyl group connected to an aniline moiety via an amide linkage, provides a versatile template for molecular exploration. SAR studies have revealed that strategic modifications to both the benzoyl (Ring A) and the N-phenyl (Ring B) rings can significantly modulate anticonvulsant potency and neurotoxicity.

A key analog that anchors our understanding of this class is 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) , a potent anticonvulsant agent.[1] Its activity profile, particularly in the Maximal Electroshock (MES) seizure model, establishes a benchmark for comparison. The MES test is a widely accepted preclinical screen for identifying compounds effective against generalized tonic-clonic seizures.[2][3]

The core hypothesis guiding the SAR exploration of these benzamides is their potential interaction with voltage-gated sodium channels, a common mechanism of action for many established antiepileptic drugs.[4][5] By stabilizing the inactive state of these channels, these compounds can limit the repetitive firing of neurons that underlies seizure activity.

Deconstructing the SAR: A Tale of Two Rings

The anticonvulsant profile of N-phenylbenzamide derivatives is a delicate interplay of substitutions on both aromatic rings. The following sections dissect the influence of these modifications, with a focus on understanding the structural drivers of efficacy and safety.

Ring A: The Benzoyl Moiety - Beyond a Simple Scaffold

While the N-phenyl ring has been a primary focus of modification, the substitution pattern on the benzoyl ring plays a crucial role in fine-tuning activity.

  • The 4-Amino Group: A Key Contributor to Potency: The presence of a 4-amino group on the benzoyl ring is a recurring motif in highly active anticonvulsant benzamides.[1][6] This group is believed to participate in key hydrogen bonding interactions within the binding site of the target protein. The comparison between 4-AEPB and its non-aminated counterpart would be crucial to quantify this contribution.

  • The 2-Methoxy Group: A Modulator of Conformation and Lipophilicity: The titular compound, N-(2-ethylphenyl)-2-methoxybenzamide, introduces a methoxy group at the 2-position of the benzoyl ring. While direct SAR studies on the anticonvulsant activity of this specific substitution are not extensively documented, related studies on other benzamide series offer valuable insights. The 2-methoxy group can influence the molecule's conformation by inducing a twist in the benzamide backbone, which may be critical for optimal receptor fit. Furthermore, it can modulate the compound's lipophilicity, affecting its ability to cross the blood-brain barrier. Studies on other 2-alkoxybenzamides have shown that small, non-bulky substituents at this position can be well-tolerated and, in some cases, enhance activity.[7]

Ring B: The N-Phenyl Substituent - A Determinant of Selectivity and Potency

The nature and position of substituents on the N-phenyl ring are critical determinants of anticonvulsant activity and neurotoxicity.

  • The 2-Ethyl Group: A Bioisostere with Favorable Properties: In 4-AEPB, the 2-ethyl group on the N-phenyl ring is a key feature. Molecular modeling studies suggest that this group allows the molecule to adopt a low-energy conformation similar to that of ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide), a well-characterized anticonvulsant prototype.[1] This conformational similarity likely underlies its potent anti-MES activity. The ethyl group serves as a lipophilic anchor, potentially enhancing binding affinity.

  • Ortho-Substitution: A Common Theme for Activity: A consistent finding in the SAR of anticonvulsant N-phenylbenzamides is the importance of substitution at the ortho-position(s) of the N-phenyl ring.[8] Compounds with substituents at these positions, such as the 2-ethyl in 4-AEPB and the 2,6-dimethyl in ameltolide, often exhibit superior potency compared to their meta- or para-substituted isomers. This suggests a specific steric requirement within the binding pocket.

Comparative Performance: N-(2-ethylphenyl)-2-methoxybenzamide Analogs vs. Alternatives

To contextualize the potential of N-(2-ethylphenyl)-2-methoxybenzamide and its analogs, a comparison with established and investigational anticonvulsants is essential. The following table summarizes key quantitative data from preclinical studies.

CompoundStructureMES ED₅₀ (mg/kg, i.p. in mice)Neurotoxicity TD₅₀ (mg/kg, i.p. in mice)Protective Index (PI = TD₅₀/ED₅₀)
4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) 4-amino substituted analog28.6 µmol/kg (~6.9 mg/kg)[1]96.3 µmol/kg (~23.2 mg/kg)[1]3.36[1]
Ameltolide 2,6-dimethyl substituted analog~2.6 mg/kg[6]--
Phenytoin Established Anticonvulsant~9.5 mg/kg[6]--
Carbamazepine Established Anticonvulsant---

The high protective index of 4-AEPB in rats (oral PI > 51) highlights its promising therapeutic window.[1] The challenge and opportunity lie in understanding how the 2-methoxy substitution in the topic compound will alter this profile. It is plausible that the 2-methoxy group could enhance blood-brain barrier penetration or refine the binding interaction, potentially leading to improved potency or a more favorable side-effect profile.

Experimental Protocols: A Guide to Preclinical Evaluation

The robust evaluation of novel anticonvulsant candidates relies on standardized and well-validated experimental protocols. The following sections detail the methodologies for the key assays used to characterize the compounds discussed in this guide.

Synthesis of N-Phenylbenzamide Derivatives

The synthesis of N-(2-ethylphenyl)-2-methoxybenzamide and its analogs typically involves the coupling of a substituted benzoic acid with a substituted aniline.

General Procedure:

  • Acid Chloride Formation: The substituted benzoic acid (e.g., 2-methoxybenzoic acid) is converted to its corresponding acid chloride. This is commonly achieved by refluxing the acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene.

  • Amide Coupling: The resulting acid chloride is then reacted with the desired substituted aniline (e.g., 2-ethylaniline) in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure N-phenylbenzamide derivative.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification start Substituted Benzoic Acid product1 Acyl Chloride start->product1 Reflux reagent1 SOCl₂ reagent1->product1 product2 Crude N-Phenylbenzamide product1->product2 Aprotic Solvent reagent2 Substituted Aniline reagent2->product2 reagent3 Base (e.g., TEA) reagent3->product2 purification Recrystallization or Column Chromatography product2->purification final_product Pure N-Phenylbenzamide purification->final_product

A generalized synthetic workflow for N-phenylbenzamide derivatives.
Maximal Electroshock (MES) Seizure Test

This test evaluates the ability of a compound to prevent the spread of seizures.[2][3]

Protocol for Mice:

  • Animal Preparation: Male albino mice (e.g., CD-1 strain) weighing 18-25 g are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Acclimation: After a predetermined time for drug absorption (e.g., 30-60 minutes), the mouse is gently restrained.

  • Electrode Placement: Corneal electrodes, moistened with saline, are applied to the eyes.

  • Stimulation: A suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using an electroshock apparatus.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

MES_Test_Workflow start Test Compound/Vehicle Administration absorption Drug Absorption Period start->absorption stimulation Corneal Electrode Placement & Electrical Stimulation absorption->stimulation observation Observation of Seizure Response stimulation->observation endpoint Tonic Hindlimb Extension? observation->endpoint protected Protected endpoint->protected No not_protected Not Protected endpoint->not_protected Yes analysis ED₅₀ Calculation protected->analysis not_protected->analysis Sodium_Channel_Mechanism cluster_0 Normal Neuronal Firing cluster_1 Action of Benzamide Anticonvulsant cluster_2 Outcome Resting Resting State Na+ channel closed Active Active State Na+ channel open (Na+ influx) Resting->Active Depolarization Inactive Inactive State Na+ channel closed (Refractory period) Active->Inactive Inactivation Inactive->Resting Repolarization Inactive_Bound Inactive State (Bound) Benzamide stabilizes this state Inactive->Inactive_Bound Drug Binding Inactive_Bound->Resting Slowed Recovery Outcome Reduced Neuronal Excitability and Seizure Suppression

Proposed mechanism of action of benzamide anticonvulsants on voltage-gated sodium channels.

Conclusion and Future Directions

The N-phenylbenzamide scaffold, exemplified by the potent anticonvulsant 4-amino-N-(2-ethylphenyl)benzamide, represents a fertile ground for the discovery of novel antiepileptic drugs. The structure-activity relationships elucidated to date underscore the critical importance of substitutions on both the benzoyl and N-phenyl rings. The introduction of a 2-methoxy group, as in the topic compound N-(2-ethylphenyl)-2-methoxybenzamide, presents an intriguing modification that warrants further investigation to determine its impact on anticonvulsant efficacy and neurotoxicity.

Future research should focus on the direct synthesis and in-depth pharmacological profiling of N-(2-ethylphenyl)-2-methoxybenzamide and a focused library of its analogs. This will involve varying the substituents at the 2- and 4-positions of the benzoyl ring and exploring a wider range of alkyl and functional groups at the ortho-position of the N-phenyl ring. Such systematic studies, guided by the principles outlined in this guide, will be instrumental in developing next-generation anticonvulsants with improved efficacy and safety profiles.

References

  • Diouf, O., Bourhim, M., Lambert, D. M., Poupaert, J. H., Stables, J. P., & Vamecq, J. (1997). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. Biomedicine & Pharmacotherapy, 51(3), 131-136. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Clark, C. R., Wells, M. J., Sansom, R. T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779-782. [Link]

  • Pevarello, P., Bonsignori, A., Dostert, P., Heidempergher, F., Pinciroli, V., & Vargiu, L. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. [Link]

  • Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association, 46(3), 208-209. [Link]

  • Kanyonyo, M. R., Poupaert, J. H., & Lambert, D. M. (1998). Anticonvulsant Profile of 4‐Amino‐(2‐methyl‐4‐aminophenyl)benzamide in Mice and Rats. Pharmacology & Toxicology, 82(1), 47-50. [Link]

  • BioMed. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. [Link]

  • Morieux, P., Stables, J. P., & Kohn, H. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS Medicinal Chemistry Letters, 2(11), 838-842. [Link]

  • McNamara, J. O. (2006). Pharmacotherapy of the epilepsies. In L. L. Brunton, J. S. Lazo, & K. L. Parker (Eds.), Goodman & Gilman's The Pharmacological Basis of Therapeutics (11th ed., pp. 501-525). McGraw-Hill. [Link]

  • Bailleux, V., Vallée, L., Nuyts, J. P., Hamoir, G., Poupaert, J., Stables, J., & Vamecq, J. (1995). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444. [Link]

  • Clark, C. R., Lin, C. M., & Sansom, R. T. (1986). Anticonvulsant activity of 2- and 3-aminobenzanilides. Journal of Medicinal Chemistry, 29(8), 1534-1537. [Link]

  • Kanyonyo, M. R., Poupaert, J. H., & Lambert, D. M. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Pharmacology & Toxicology, 82(1), 47-50. [Link]

Sources

comparative analysis of N-(2-ethylphenyl)-2-methoxybenzamide and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-ethylphenyl)-2-methoxybenzamide (CAS: 353783-56-9) represents a distinct lipophilic variant of the privileged o-anisamide (2-methoxybenzamide) scaffold. While frequently utilized as a chemical building block or structural probe in high-throughput screening libraries, its architecture offers critical insights into the "ortho-methoxy effect" —a conformational lock mechanism central to the bioactivity of blockbuster drugs ranging from antipsychotics (e.g., Remoxipride) to agrochemical fungicides (e.g., Mepronil).

This guide objectively compares N-(2-ethylphenyl)-2-methoxybenzamide against its functional and structural analogs. The analysis focuses on the impact of the 2-methoxy group and the N-(2-ethylphenyl) moiety on molecular planarity, lipophilicity (LogP), and receptor binding potential.

Key Findings
  • Conformational Locking: Unlike its para-methoxy isomers, this compound adopts a pseudo-cyclic planar conformation due to an intramolecular hydrogen bond between the amide nitrogen and the ortho-methoxy oxygen.

  • Pharmacological Divergence: Lacking the basic tertiary amine side chain seen in dopaminergic benzamides (e.g., Eticlopride), this compound exhibits higher membrane permeability but significantly reduced affinity for D2/D3 receptors, shifting its potential profile toward enzyme inhibition (e.g., Xanthine Oxidase) or fungal SDH inhibition .

  • Stability: The 2-ethyl group on the N-phenyl ring provides steric protection against amide hydrolysis, enhancing metabolic stability compared to unsubstituted analogs.

Chemical Profile & Structural Analysis

FeatureSpecification
Compound Name N-(2-ethylphenyl)-2-methoxybenzamide
CAS Number 353783-56-9
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Core Scaffold o-Anisamide (2-Methoxybenzamide)
Key Substituents 2-Methoxy (Benzoyl ring), 2-Ethyl (Aniline ring)
Predicted LogP ~3.8 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
The "Ortho-Methoxy" Effect

The defining feature of this molecule is the intramolecular hydrogen bond (


). This interaction creates a stable 6-membered pseudo-ring, locking the amide bond coplanar with the benzoyl ring. This planarity is critical for intercalation into narrow hydrophobic receptor pockets.

G Core 2-Methoxybenzamide Core H_Bond Intramolecular H-Bond (Conformational Lock) Core->H_Bond 2-OMe + Amide NH Planarity Planar Conformation H_Bond->Planarity Restricts Rotation Activity Receptor Fit (Hydrophobic Pocket) Planarity->Activity Enhances Binding

Figure 1: Mechanism of the Ortho-Methoxy Effect locking the bioactive conformation.

Comparative Analysis

We compare the target compound against three distinct classes of analogs to isolate specific structure-activity relationships (SAR).

Comparator 1: The Dopaminergic Standard (Eticlopride/Raclopride)
  • Context: Substituted benzamides are classic Dopamine D2 antagonists.

  • Comparison Point: The role of the Basic Amine .

FeatureN-(2-ethylphenyl)-2-methoxybenzamideEticlopride (D2 Antagonist)
Amide Nitrogen Attached to neutral Phenyl ringAttached to basic Pyrrolidine methyl
Ionization (pH 7.4) Neutral (Non-ionized)Cationic (Protonated Amine)
D2 Receptor Affinity Negligible (>10 µM)High (nM range)
BBB Permeability High (Passive diffusion)Moderate (Requires transport/diffusion)
Mechanism Likely off-target / Enzyme InhibitorAspartate-Salt Bridge Interaction

Insight: The target compound lacks the basic amine required to form a salt bridge with the conserved Aspartate residue (Asp114) in the D2 receptor. Thus, despite sharing the benzamide core, it is not a dopaminergic agent but serves as a useful lipophilic negative control in D2 binding assays.

Comparator 2: The Agrochemical Analog (Mepronil)
  • Context: Benzamides are potent Succinate Dehydrogenase (SDH) inhibitors used as fungicides.

  • Comparison Point: The N-Phenyl Substitution .

FeatureN-(2-ethylphenyl)-2-methoxybenzamideMepronil (Fungicide)
Benzoyl Substitution 2-Methoxy2-Methyl
Aniline Substitution 2-Ethyl3-Isopropoxy
Lipophilicity HighHigh
Target Undefined (Probe)Fungal SDH Complex II

Insight: The target compound is structurally homologous to Mepronil. The shift from 2-methyl to 2-methoxy maintains the steric bulk required for the SDH binding pocket. The 2-ethyl group on the aniline ring provides similar steric hindrance to the 3-isopropoxy group, suggesting potential antifungal activity or utility as a scaffold for designing novel SDH inhibitors.

Comparator 3: The Metabolic Precursor (Salicylanilide Derivatives)
  • Context: 2-Methoxybenzamides are often O-methylated derivatives of Salicylanilides.

  • Comparison Point: O-Methylation vs. Free Hydroxyl .

FeatureN-(2-ethylphenyl)-2-methoxybenzamideN-(2-ethylphenyl)-2-hydroxybenzamide
2-Position Methoxy (-OMe)Hydroxyl (-OH)
H-Bond Capability Acceptor onlyDonor & Acceptor
Membrane Permeability Enhanced (Capped polar group)Reduced (Polar OH exposed)
Metabolic Stability Susceptible to O-demethylationSusceptible to Glucuronidation

Insight: O-methylation significantly improves the oral bioavailability of the scaffold by masking the phenolic hydroxyl group, preventing rapid Phase II conjugation (glucuronidation) and improving passive transport across lipid membranes.

Experimental Protocols

Protocol A: Synthesis of N-(2-ethylphenyl)-2-methoxybenzamide

Rationale: A robust, self-validating synthesis using the Schotten-Baumann condition is preferred for generating high-purity standards.

Materials:

  • 2-Methoxybenzoyl chloride (1.0 eq)

  • 2-Ethylaniline (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-ethylaniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool to 0°C.

  • Addition: Add 2-methoxybenzoyl chloride (10 mmol) dropwise over 15 minutes. Control: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash the organic layer successively with 1N HCl (to remove unreacted aniline), sat. NaHCO₃ (to remove unreacted acid chloride/acid), and brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water to yield white crystals.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the characteristic amide NH singlet (~8.0-9.0 ppm, broad), the methoxy singlet (~4.0 ppm), and the ethyl group (triplet/quartet).

  • Melting Point: Compare with literature (approx. range if available, otherwise characterize fully).

Protocol B: Microsomal Stability Assay

Rationale: Since this is a lipophilic probe, determining its metabolic half-life is crucial for distinguishing it from rapidly metabolized salicylanilides.

  • Incubation: Incubate compound (1 µM) with pooled liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Structural Activity Relationship (SAR) Visualization

The following diagram maps the functional regions of the N-(2-ethylphenyl)-2-methoxybenzamide scaffold and their impact on biological activity.

SAR Scaffold N-(2-ethylphenyl)-2-methoxybenzamide OMe 2-Methoxy Group (Conformational Lock) Scaffold->OMe Amide Amide Linker (H-Bond Donor) Scaffold->Amide Ethyl 2-Ethyl Phenyl (Lipophilic Shield) Scaffold->Ethyl Effect_OMe Planarity & Metabolic Stability (vs OH) OMe->Effect_OMe Effect_Amide Essential for Receptor Binding Amide->Effect_Amide Effect_Ethyl Steric Hinderance Increases Lipophilicity Ethyl->Effect_Ethyl

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the methoxy, amide, and ethyl substituents.

References

  • ChemicalBook. (2024). N-(2-ethylphenyl)-2-methoxybenzamide Properties and CAS 353783-56-9. Retrieved from

  • BenchChem. (2025). Structure-Activity Relationship of Benzamide Derivatives. Retrieved from

  • Hogberg, T. (1991). Novel substituted salicylamides and benzamides as selective dopamine D2-receptor antagonists.Journal of Medicinal Chemistry, 34(3), 948-955. (Contextual reference for benzamide pharmacophore).
  • Glatt, H., et al. (2023). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides.MDPI Molecules. (Contextual reference for synthesis and SAR of similar scaffolds).
  • Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors.Bioorganic Chemistry. (Demonstrates enzyme inhibition potential of N-phenyl benzamides).

Safety Operating Guide

Personal protective equipment for handling N-(2-ethylphenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling Protocol: N-(2-ethylphenyl)-2-methoxybenzamide

Executive Summary: Immediate Safety Profile

Status: Research Chemical / Pharmaceutical Intermediate Default Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Acute Toxicity (Oral) Signal Word: WARNING (Treat as DANGER if biological potency is unknown)

Quick-Reference PPE Table

Protection Zone Solid State (Powder/Crystal) Solution State (Organic Solvent)
Respiratory N95 or P100 Particulate Respirator Chemical Fume Hood (Face Velocity >100 fpm)
Dermal (Hand) Nitrile (0.11 mm) Nitrile (Double-gloved) or Laminate (Silver Shield)
Ocular ANSI Z87.1 Safety Glasses with Side Shields Chemical Splash Goggles (Indirect Vent)

| Body | Lab Coat (Cotton/Poly blend), Closed-toe shoes | Lab Coat + Chemical Resistant Apron (if >100mL) |

Hazard Assessment & Toxicology (The "Why")

As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the structure-activity relationship (SAR). N-(2-ethylphenyl)-2-methoxybenzamide combines a 2-methoxybenzamide core with a 2-ethylaniline moiety.

  • Benzamide Core: Analogs like 2-Methoxybenzamide are classified as Skin/Eye Irritants (Category 2) and Acute Toxins (Oral, Category 4) [1]. They can modulate central nervous system targets, implying potential biological activity.

  • Aniline Moiety: The N-(2-ethylphenyl) substitutions suggest lipophilicity (LogP > 3.0), facilitating dermal absorption. Aniline derivatives carry risks of sensitization and, in high doses, methemoglobinemia [2].

Scientific Directive: Since the specific toxicological profile of this exact molecule may not be fully characterized, you must apply the Precautionary Principle . Assume the compound is a potent sensitizer and biologically active.

PPE Technical Specifications & Selection Logic

Respiratory Protection
  • Solid Phase: The primary risk is inhalation of airborne particulates during weighing. A standard surgical mask is insufficient . You require a NIOSH-certified N95 or P100 respirator to filter >99.97% of airborne particles.

  • Liquid Phase: Once solvated (e.g., in DMSO or Dichloromethane), the volatility of the solvent becomes the carrier for the solute. All handling must occur within a certified Chemical Fume Hood .

Dermal Protection (Glove Permeation)
  • Material: Nitrile is the standard. Latex is prohibited due to poor resistance to organic solvents and potential for allergic cross-sensitization.

  • Thickness & Breakthrough:

    • Dry Handling: Standard 4-5 mil (0.10 - 0.12 mm) nitrile gloves provide adequate barrier protection against incidental contact.

    • Solution Handling: If dissolved in penetrating solvents like Dichloromethane (DCM), standard nitrile degrades in <5 minutes. Use Silver Shield/4H laminate gloves or change nitrile gloves immediately upon splash contact [3].

Ocular Protection
  • Mechanism: Benzamides are crystalline solids.[1] Static electricity can cause "jumping" of particles.

  • Requirement: Safety glasses with side shields are mandatory. If the protocol involves heating or pressurization, upgrade to Chemical Splash Goggles to prevent vapor absorption by contact lenses or direct fluid entry.

Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Transfer
  • Objective: Transfer solid N-(2-ethylphenyl)-2-methoxybenzamide from stock bottle to reaction vessel without contamination or exposure.

  • Engineering Control: Place the analytical balance inside a powder containment hood or a fume hood with a draft shield.

  • Static Mitigation: Use an anti-static gun or ionizer on the spatula and weigh boat. Benzamides are prone to static charge, which disperses dust.

  • Transfer:

    • Tare the weigh boat.

    • Transfer solid using a clean stainless steel spatula.

    • Crucial Step: Wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping to prevent crystal buildup in the cap (which grinds and creates dust upon next opening).

  • Decontamination: Wipe the balance area with a wet paper towel (surfactant/water) to capture invisible dust.

Protocol B: Waste Disposal
  • Segregation: Do not mix with aqueous acid waste.

  • Classification: Dispose of as "Hazardous Chemical Waste - Organic Solids/Liquids" .

  • Labeling: Clearly tag with full chemical name. Do not use abbreviations like "N-Et-MBA".

Visualizations & Decision Logic

Figure 1: PPE Selection Decision Matrix

Caption: Logic flow for selecting appropriate PPE based on physical state and solvent carrier risks.

PPE_Selection Start Handling N-(2-ethylphenyl)-2-methoxybenzamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Solid_PPE PPE: Safety Glasses + N95 Mask Gloves: Nitrile (4 mil) Solid->Solid_PPE Solvent_Check Check Solvent Type Liquid->Solvent_Check Solid_Eng Engineering: Powder Hood / Balance Shield Solid_PPE->Solid_Eng Aggressive Penetrating (DCM, Chloroform) Solvent_Check->Aggressive Standard Standard (DMSO, MeOH, Water) Solvent_Check->Standard Aggressive_PPE PPE: Goggles + Laminate Gloves Engineering: Fume Hood REQUIRED Aggressive->Aggressive_PPE Standard_PPE PPE: Safety Glasses + Double Nitrile Engineering: Fume Hood Recommended Standard->Standard_PPE

Figure 2: Emergency Spill Response Workflow

Caption: Step-by-step containment and cleanup procedure for solid or liquid spills.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Liq Liquid / Large Solid Assess->Major_Liq Action_Wet Cover with wet paper towels (Prevent Dust) Minor_Solid->Action_Wet Avoid sweeping Action_Absorb Use Absorbent Pads/Vermiculite Major_Liq->Action_Absorb Clean Clean surface with soap/water Collect as HazWaste Action_Wet->Clean Action_Absorb->Clean Report Report to EHS / Safety Officer Clean->Report

References

  • Thermo Fisher Scientific. (2024).[2] Safety Data Sheet: 2-Methoxybenzamide. Retrieved from

  • National Institutes of Health (PubChem). (2025). N-(2-Ethylphenyl)benzamide Compound Summary. Retrieved from

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Database for Nitrile vs. Laminate Gloves. Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.